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Formaldehyde (13C)

Cat. No.: B127827
CAS No.: 3228-27-1
M. Wt: 31.019 g/mol
InChI Key: WSFSSNUMVMOOMR-OUBTZVSYSA-N
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Description

Significance of Isotopic Labeling in Elucidating Complex Pathways and Mechanisms

Isotopic labeling is a powerful technique used in chemistry and biochemistry to understand the intricate details of reaction mechanisms and metabolic pathways. wikipedia.org The method involves substituting an atom in a molecule of interest with one of its isotopes. wikipedia.org These isotopes can be stable, like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (B1214612) (²H), or radioactive, such as Carbon-14 (¹⁴C). wikipedia.orgnih.gov The labeled molecule acts as a tracer, allowing researchers to follow its path and transformations within a system. wikipedia.org

The core principle of isotopic labeling lies in the ability to distinguish the labeled molecules from their unlabeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org This allows for the precise tracking of the labeled atom as it is incorporated into various intermediates and final products. nih.gov

Key applications of isotopic labeling include:

Metabolic Flux Analysis: By introducing a ¹³C-labeled substrate, such as ¹³C-glucose or Formaldehyde (B43269) (13C), into a biological system, researchers can quantify the rate of metabolic reactions and determine the relative contribution of different pathways. nih.govnih.gov

Mechanistic Elucidation: Isotopic tracers are instrumental in determining the step-by-step sequence of bond-breaking and bond-forming events in a chemical reaction. wikipedia.org For example, a ¹³C label was used to uncover the mechanism of the 1,2- to 1,3-didehydrobenzene conversion. wikipedia.org

Drug Development: Labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of potential drug candidates, providing insights into their pharmacokinetics and metabolic fate. alfa-chemistry.com

Proteomics: Isotopic labeling is employed for the relative and absolute quantification of proteins in complex mixtures, aiding in the discovery of biomarkers and the understanding of cellular processes. isotope.com

By providing a dynamic view of molecular transformations, isotopic labeling offers a level of detail that is often unattainable with other methods. nih.govnih.gov

Rationale for Carbon-13 Enrichment in Formaldehyde Studies for Enhanced Analytical Resolution

The use of Formaldehyde (¹³C) and other ¹³C-enriched compounds is primarily driven by the need for enhanced analytical sensitivity and resolution, particularly in NMR spectroscopy. cymitquimica.comnih.gov Carbon has two stable isotopes: ¹²C (the vast majority) and ¹³C, which has a natural abundance of only about 1.1%. nih.gov The ¹³C nucleus possesses a magnetic moment, making it NMR-active, whereas the more abundant ¹²C nucleus does not. nih.gov

The low natural abundance of ¹³C makes NMR spectroscopy a relatively insensitive technique for observing carbon atoms in unenriched samples. nih.gov By synthetically enriching a molecule like formaldehyde with ¹³C, the signal strength in ¹³C-NMR spectroscopy is dramatically increased, enabling detailed structural and quantitative analysis that would otherwise be impossible. nih.govlibretexts.org

The advantages of using ¹³C-enriched compounds for NMR analysis are significant:

High Resolution and Signal Dispersion: ¹³C-NMR spectra have a very wide chemical shift range (typically 0-220 ppm) compared to proton (¹H) NMR (0-12 ppm). libretexts.org This large dispersion means that signals from different carbon atoms in a molecule rarely overlap, allowing for the clear identification of each unique carbon, even in large and complex structures. libretexts.orglibretexts.org

Non-Invasive, Real-Time Monitoring: ¹³C-NMR allows for the non-invasive, real-time tracking of metabolic processes in situ. nih.gov This provides a dynamic window into cellular function without the need for destructive sample preparation. nih.gov

Structural Elucidation: The ability to distinguish each carbon signal makes ¹³C-NMR an invaluable tool for determining the structure of unknown compounds. libretexts.orglibretexts.org

Formaldehyde (¹³C) is particularly useful as a labeling reagent. It is used to introduce a ¹³C-methyl group onto proteins for NMR studies, acting as a sensitive probe to investigate protein structure and dynamics. researchgate.net In metabolic studies, it serves as a C1 building block, allowing researchers to trace how single carbon units are assimilated into larger biomolecules. mdpi.comnih.gov For example, ¹³C-NMR analysis of tobacco leaves treated with H¹³CHO revealed a novel metabolic pathway for formaldehyde detoxification. nih.gov

FeatureUnenriched Sample (Natural Abundance ¹³C)¹³C-Enriched Sample (e.g., Formaldehyde ¹³C)
¹³C Abundance~1.1% nih.govTypically >98% isotope.com
NMR Signal IntensityLow nih.govHigh libretexts.org
Analysis TimeLonger acquisition times required nist.govShorter acquisition times possible nist.gov
ApplicationStructural elucidation of pure compounds libretexts.orgMetabolic flux analysis, tracer studies, mechanistic studies cymitquimica.comnih.gov

Historical Context and Evolution of 13C-Labeled Compound Applications

The journey of using isotopic tracers in scientific research began over a century ago with the discovery of isotopes by Frederick Soddy. nih.gov This foundational breakthrough provided the first evidence that elements could exist in forms with identical chemical properties but different atomic masses. nih.gov The subsequent development of early mass spectrometers by Nobel laureates J.J. Thomson and F.W. Aston was a critical step, providing the technology to separate and quantify these isotopes. nih.gov

The true potential of isotopes in biological research was unlocked in the 1930s by Rudolf Schoenheimer and David Rittenberg. nih.gov Their pioneering work using stable isotopes, initially deuterium (²H), to trace the metabolic fate of fatty acids and amino acids in animals revolutionized the understanding of metabolism. nih.gov They demonstrated that bodily constituents are in a constant state of flux, a concept that forms the basis of modern biochemistry. This marked the beginning of the "age of the isotope tracer." nih.gov

While early studies focused on deuterium and Nitrogen-15, the use of Carbon-13 gained traction as methods for its separation and incorporation into organic molecules became more feasible. nih.govrsc.org The evolution of ¹³C-labeling applications has been closely tied to advancements in analytical instrumentation. nih.gov

Key Developments:

Time PeriodDevelopmentSignificance
Early 20th Century Discovery of isotopes (Soddy) and development of mass spectrometry (Thomson, Aston). nih.govProvided the fundamental concepts and tools for isotope science.
1930s-1940s Pioneering work by Schoenheimer and Rittenberg using stable isotopes (²H, ¹⁵N) as metabolic tracers. nih.govEstablished the principle of dynamic body constituents and the utility of isotopic labeling in biology.
Mid-20th Century Development of Nuclear Magnetic Resonance (NMR) spectroscopy.Opened a new, powerful analytical window for observing ¹³C-labeled compounds. wikipedia.org
1970s-1980s Application of ¹³C-formaldehyde for reductive methylation of proteins, like ribonuclease A, for NMR studies. researchgate.netAllowed for detailed investigation of protein structure and function.
Late 20th Century - Present Advancements in mass spectrometry (GC-MS, LC-MS) and high-field NMR. nih.govnist.govEnabled highly sensitive and complex metabolic flux analysis and untargeted metabolomics. nih.govnih.gov
21st Century Integration of ¹³C labeling with systems biology and computational modeling. nih.govProvides comprehensive understanding of entire metabolic networks in health and disease.

The use of ¹³C-labeled compounds has expanded from targeted metabolic studies to broad applications in drug development, environmental science, and proteomics. alfa-chemistry.com Formaldehyde (¹³C), as a simple, one-carbon building block, remains a fundamental tool in this advanced analytical arsenal. alfa-chemistry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2O B127827 Formaldehyde (13C) CAS No. 3228-27-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(113C)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O/c1-2/h1H2/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFSSNUMVMOOMR-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89277-65-6
Record name Formaldehyde-13C, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89277-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

31.019 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3228-27-1
Record name 3228-27-1
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Synthetic Methodologies and Isotopic Enrichment Strategies for Formaldehyde 13c

Chemical Synthesis Routes for 13C-Labeled Formaldehyde (B43269)

Chemical synthesis provides precise control over the position of the isotopic label. These methods often start with simple, commercially available ¹³C-labeled precursors.

Incorporation of Specific 13C-Labeled Reagents

A primary strategy in chemical synthesis is the use of small, isotopically enriched molecules as building blocks.

Utilization of 13C-Labeled Carbon Dioxide in Grignard Reactions

Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. masterorganicchemistry.comwisc.edu When reacted with ¹³C-labeled carbon dioxide (¹³CO₂), a carboxylate is formed, which can then be further reduced to introduce the ¹³C label into a variety of molecules. masterorganicchemistry.comnittokasei.co.jp While this method is more commonly used to synthesize carboxylic acids, subsequent reduction steps can yield ¹³C-labeled alcohols and aldehydes, including formaldehyde. The reaction of a Grignard reagent with formaldehyde itself typically yields a primary alcohol with one additional carbon atom. nittokasei.co.jplibretexts.org

Reactants Product Significance
Grignard Reagent (R-MgX) + ¹³CO₂ R-¹³COOH Introduction of ¹³C as a carboxylic acid
Formaldehyde + Grignard Reagent Primary Alcohol Carbon chain extension
Nucleophilic Substitutions Employing 13C-Labeled Methanol (B129727) or Formaldehyde

¹³C-labeled methanol (¹³CH₃OH) and formaldehyde (H¹³CHO) are versatile reagents for introducing the isotopic label via nucleophilic substitution reactions. alfa-chemistry.com For instance, the oxidation of ¹³C-methanol is a common laboratory-scale method for producing ¹³C-formaldehyde. researchgate.net This labeled formaldehyde can then participate in various reactions, such as the synthesis of resins or other complex molecules, allowing for the precise tracking of the labeled carbon. researchgate.netresearchgate.netrsc.org Formaldehyde itself is reactive and can undergo nucleophilic substitution with compounds like amines and thiols. tandfonline.com

Advanced Reaction Pathways for 13C-Formaldehyde Precursors

Researchers are continually developing more efficient and selective methods for converting ¹³CO₂ into valuable chemical precursors like formaldehyde.

Selective Conversion of Carbon Dioxide to Formaldehyde via Specialized Intermediates

Directly converting carbon dioxide to formaldehyde is a challenging transformation. nih.gov Recent advancements have focused on creating stable intermediates that can readily release formaldehyde. One such method involves the use of a magnesium-based catalyst to produce a bis(silyl)acetal from ¹³CO₂ and triphenylsilane. engins.org This intermediate, H₂C(OSiPh₃)₂, is shelf-stable and can be activated to release formaldehyde instantaneously at room temperature upon treatment with cesium fluoride. engins.orgresearchgate.net This approach not only provides a controlled route to ¹³C-formaldehyde but also facilitates the incorporation of the labeled C1 moiety into other organic molecules. nih.govengins.org

Precursor Intermediate Product Catalyst/Reagent Conditions
¹³CO₂, Triphenylsilane Bis(silyl)acetal (H₂¹³C(OSiPh₃)₂) ¹³C-Formaldehyde Magnesium-based catalyst, Cesium fluoride Room Temperature

Biosynthetic Approaches for 13C-Enrichment in Biological Systems

Biosynthetic methods leverage the metabolic machinery of organisms to incorporate isotopic labels from enriched substrates into a wide array of biomolecules. alfa-chemistry.com This approach is particularly useful for uniformly labeling complex biological molecules.

When microorganisms or cell cultures are grown in media containing a ¹³C-labeled carbon source, such as ¹³C-glucose, the isotope is naturally integrated into various metabolic pathways. alfa-chemistry.com For example, Escherichia coli grown on ¹³C-glucose will produce ¹³C-labeled amino acids. alfa-chemistry.com Endogenous formaldehyde is produced in biological systems through several pathways, including serine cleavage and oxidative demethylation. nih.gov Studies have shown that in certain metabolic processes, such as the N-demethylation of specific compounds in perfused rat livers, the resulting formaldehyde detected in bile is derived from the ¹³C-labeled precursor. nih.gov This demonstrates the in-vivo conversion and potential for biosynthetic labeling of formaldehyde and its metabolites.

Furthermore, research on the metabolism of ¹³C-formaldehyde in organisms like E. coli has revealed that the labeled carbon is incorporated into various metabolites. nih.gov For instance, when challenged with ¹³C-formaldehyde, E. coli was found to incorporate the label into the C1 position of glycerol (B35011) and 1,2-propanediol. nih.gov Such studies highlight the complex but traceable pathways of formaldehyde in biological systems.

Microbial and Plant System Cultivation with ¹³C-Labeled Substrates

A primary strategy for producing ¹³C-labeled compounds, including precursors for Formaldehyde (¹³C), involves cultivating microorganisms or plants in an environment enriched with a ¹³C-labeled substrate. alfa-chemistry.com These organisms naturally assimilate the labeled substrate, incorporating the ¹³C isotope into their cellular machinery and metabolites.

Microbial Systems

Microorganisms, particularly bacteria like Escherichia coli and yeast, are frequently used for biosynthetic isotopic labeling. alfa-chemistry.com They are typically grown in minimal media where the primary carbon source is replaced with its ¹³C-labeled counterpart, such as ¹³C-glucose. alfa-chemistry.comcreative-proteomics.com As the microbes metabolize the labeled glucose, the ¹³C atoms are distributed throughout the metabolic network, labeling various downstream metabolites. creative-proteomics.com

Recent bioengineering efforts have developed novel pathways for specific conversions. For instance, a synthetic pathway termed the "Serine Shunt" has been engineered in E. coli to facilitate the in vivo conversion of formate (B1220265) to formaldehyde. biorxiv.orgoup.com By supplying ¹³C-labeled formate to the culture medium, this system can be used to produce ¹³C-labeled formaldehyde. biorxiv.orgoup.comresearchgate.net The successful incorporation of the isotope and the function of the pathway were confirmed using ¹³C labeling experiments that tracked the isotopic signature from formate into amino acids like serine and methionine. oup.comresearchgate.net

Microbial System¹³C-Labeled SubstrateKey Metabolic Pathway / ProcessResulting ¹³C-Labeled Product(s)
Escherichia coli¹³C-GlucoseCentral Carbon Metabolism¹³C-labeled amino acids, proteins, and other biomolecules. alfa-chemistry.comcreative-proteomics.com
Escherichia coli (engineered)¹³C-FormateSerine ShuntFormaldehyde, Serine, Glycine (B1666218). biorxiv.orgoup.com
Bacillus methanolicus¹³C-MethanolMethanol Dissimilation PathwayFormate, CO₂, Biomass. researchgate.net
General Microbial Cultures¹³C-Methanol, ¹³C-FormaldehydeNucleophilic SubstitutionIntroduction of ¹³C into more complex molecules. alfa-chemistry.com

Plant Systems

The isotopic labeling of whole plants is another effective method for producing a wide range of ¹³C-enriched biomolecules. researchgate.net This is typically achieved by cultivating plants in closed, controlled-environment chambers with an atmosphere containing ¹³C-labeled carbon dioxide (¹³CO₂). researchgate.netnih.gov The plants fix the ¹³CO₂ through photosynthesis, incorporating the ¹³C into virtually all of their metabolites and macromolecules. nih.gov

To achieve a high degree of uniform labeling, a continuous supply of the ¹³C substrate is necessary throughout the plant's growth period. researchgate.net Hydroponic systems are often used in conjunction with these growth chambers to supply other essential nutrients, which can also be isotopically labeled (e.g., with ¹⁵N) to produce dual-labeled plant material. researchgate.netresearchgate.net Pulse-labeling techniques, where plants are exposed to ¹³CO₂ for shorter, regular intervals, have also been developed as a practical method to achieve reasonably consistent ¹³C distribution among different plant parts. researchgate.netmcgill.ca

Plant SpeciesLabeling Method¹³C Enrichment (atom %)Plant Part
Durum Wheat (Triticum durum)Continuous ¹³CO₂ supply in growth chamber for 87 days. researchgate.net96-98%Whole Plant (Global)
WheatWeekly ¹³CO₂ pulses for 13 weeks. mcgill.ca3.41%Grain
WheatWeekly ¹³CO₂ pulses for 13 weeks. mcgill.ca3.41%Chaff
WheatWeekly ¹³CO₂ pulses for 13 weeks. mcgill.ca3.65%Stem
WheatWeekly ¹³CO₂ pulses for 13 weeks. mcgill.ca3.50%Root

Production of Uniformly ¹³C-Labeled Biomolecules Through Metabolic Incorporation

The cultivation of organisms on ¹³C-labeled substrates leads to the metabolic incorporation of the isotope and the production of uniformly labeled biomolecules. alfa-chemistry.comresearchgate.net Uniform or "global" labeling refers to the distribution of the ¹³C isotope throughout the carbon skeleton of a molecule, resulting in a high degree of enrichment. researchgate.net

This process occurs as the simple ¹³C-labeled precursor (e.g., ¹³C-glucose or ¹³CO₂) enters the organism's central metabolic pathways, such as glycolysis and the Krebs cycle. creative-proteomics.com Through a series of enzymatic reactions, the labeled carbon atoms are integrated into a vast array of essential biomolecules, including amino acids, lipids, nucleic acids, and proteins. alfa-chemistry.comthermofisher.com The result is a comprehensive labeling of the organism's entire metabolome and macromolecular content.

The production of these uniformly labeled biomolecules is invaluable for metabolic research. For example, in vivo ¹³C NMR spectroscopy has been used to study formaldehyde metabolism directly in E. coli. nih.gov When cells were exposed to [¹³C]formaldehyde, the transient formation of an intracellular intermediate, S-(hydroxymethyl)glutathione, was detected, confirming a key step in the formaldehyde detoxification pathway. nih.gov Similarly, studies in methylotrophic bacteria like Bacillus methanolicus using ¹³C-labeled methanol have helped elucidate the dissimilation pathway where methanol is oxidized to formaldehyde and then to formate. researchgate.net These uniformly labeled biomolecules serve as powerful tools to trace the flow of carbon atoms through complex biological networks. alfa-chemistry.com

Labeled Biomolecule ClassProduction System¹³C SubstrateSignificance
Amino Acids / ProteinsE. coli Culture¹³C-GlucoseUsed in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics. thermofisher.com
Oligosaccharides (High Mannose-type)Engineered Yeast¹³C-GlucoseEnables detailed conformational analysis by NMR spectroscopy. mdpi.com
General MetabolitesArabidopsis thaliana¹³CO₂Generates highly enriched internal standards for metabolomics research. nih.gov
Lipids, Nucleic AcidsMicrobial/Plant Systems¹³C-Glucose / ¹³CO₂Provides uniformly labeled biomolecules for various tracing studies. alfa-chemistry.com
S-(hydroxymethyl)glutathioneE. coli[¹³C]FormaldehydeDirect detection of a transient metabolic intermediate in vivo. nih.gov

Advanced Spectroscopic Characterization and Analytical Techniques Employing Formaldehyde 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations

13C-NMR spectroscopy is a primary technique for elucidating the structure and dynamics of formaldehyde-containing systems. The use of Formaldehyde (B43269) (13C) significantly enhances the signal-to-noise ratio, making it possible to detect and quantify transient species, reaction intermediates, and various structural moieties within complex mixtures and polymer matrices.

Quantitative 13C-NMR Spectroscopy for Detailed Structural Elucidation

Quantitative 13C-NMR, often performed using techniques like inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), allows for the accurate determination of the relative concentrations of different carbon-containing species in a sample. nih.govscilit.com This capability is invaluable for studying reaction equilibria, kinetics, and the detailed architecture of polymers derived from formaldehyde.

In aqueous solutions, formaldehyde exists in equilibrium with a variety of hydrated and oligomeric forms. nih.govresearchgate.net The direct detection of the molecular formaldehyde (CH₂O) peak by 13C-NMR is challenging due to its low concentration, but it has been reported at approximately 199.8 ppm in D₂O. acs.org The predominant species are methylene (B1212753) glycol (HOCH₂OH) and its oligomers, poly(oxymethylene) glycols (HO(CH₂O)ₙH). researchgate.netepa.gov

Quantitative 13C-NMR spectroscopy has been successfully employed to study the kinetics and equilibria of these reactions under various conditions of pH and temperature. nih.govresearchgate.net For instance, the equilibrium constant (Keq) for the hydration of formaldehyde to methylene glycol was determined to be approximately 2.10 × 10³ at 293 K. acs.org Kinetic models have been developed based on 13C-NMR data to describe the formation of these oligomers not only in water but also in organic solvents like isoprenol. osf.ioresearchgate.netacs.orgacs.org These studies are crucial for optimizing industrial processes where aqueous formaldehyde is a key reactant. osf.ioresearchgate.netacs.org The chemical shifts of the primary species in aqueous formaldehyde solutions are well-established.

Table 1: 13C-NMR Chemical Shifts of Formaldehyde Species in Aqueous Solution Data sourced from multiple studies and may vary slightly with solvent and temperature.

SpeciesStructureChemical Shift (ppm)
FormaldehydeCH₂O~199.8 acs.org
Methylene Glycol (Monomer)HOCH₂OH~82-84 researchgate.netacs.org
Poly(oxymethylene) glycol (Dimer)HOCH₂OCH₂OH~86-88 researchgate.netacs.org
Poly(oxymethylene) glycol (Trimer)HO(CH₂O)₃H~89-91

This table is interactive and can be sorted by column.

Formaldehyde (13C) is instrumental in analyzing the complex structures of thermosetting resins. By tracking the 13C-labeled carbon, researchers can identify and quantify the various chemical linkages that form during polymerization, which directly influence the final properties of the material.

The synthesis of urea-formaldehyde (UF) resins involves a series of hydroxymethylation and condensation reactions. Quantitative 13C-NMR is a primary tool for tracking these transformations. scilit.comosf.io The initial reaction under alkaline conditions produces various hydroxymethylureas (e.g., -NH-CH₂OH). mdpi.comresearchgate.net Subsequent condensation under acidic conditions leads to the formation of methylene linkages (-NH-CH₂-NH-) and methylene-ether linkages (-NH-CH₂-O-CH₂-NH-). nih.govmdpi.com

Studies have shown that during the initial alkaline stage, a significant portion of formaldehyde can be converted not only to hydroxymethyl groups but also to ether linkages. nih.govmdpi.com As the reaction proceeds into the acidic stage, these ether linkages can rearrange to the more stable methylene linkages. nih.gov The final molar ratio of formaldehyde to urea (B33335) significantly impacts the resin structure, with lower ratios leading to a decrease in the degree of branching. mdpi.comnih.gov Quantitative 13C-NMR allows for the precise measurement of the relative amounts of these different structures, providing insight into the resin's performance. nih.govresearchgate.net

Table 2: Typical 13C-NMR Chemical Shift Assignments for Urea-Formaldehyde (UF) Resins

Structural MoietyStructureChemical Shift (ppm)
Hydroxymethyl Group (primary)U-NH-CH₂OH~64-66 nih.govmdpi.com
Hydroxymethyl Group (secondary)U-N(CH₂OH)₂~70-72 nih.govmdpi.com
Methylene LinkageU-NH-CH₂-NH-U~45-48 mdpi.comkpi.ua
Branched Methylene LinkageU-N(CH₂-)-CH₂-NH-U~52-55 nih.govmdpi.com
Methylene-Ether LinkageU-NH-CH₂-O-CH₂-~68-70 nih.govmdpi.comresearchgate.net
Branched Methylene-Ether Linkage>N-CH₂-O-CH₂-~75-77 nih.gov
Carbonyl CarbonC=O~159-162 nih.gov

This table is interactive and can be sorted by column. 'U' represents the remainder of the urea molecule.

In phenol-formaldehyde (PF) resins, 13C-NMR spectroscopy is used to differentiate and quantify the various linkages between phenolic units. usda.gov The reaction of phenol (B47542) with formaldehyde creates hydroxymethylphenols (methylols), which then condense to form methylene bridges (-CH₂-) and methylene-ether bridges (-CH₂-O-CH₂-). capes.gov.br

Quantitative 13C-NMR can distinguish between ortho- and para-substituted methylol groups and the resulting ortho-ortho, ortho-para, and para-para methylene bridges. usda.govdtic.mil This level of detail is critical for understanding how synthesis parameters, such as the formaldehyde-to-phenol ratio and catalyst type, affect the resin's structure and degree of polymerization. capes.gov.brresearchgate.net For example, studies have shown that ageing PF resins leads to extensive condensation and a significant reduction in methylol groups. researchgate.netresearchgate.net The principles of PF resin analysis are also applicable to resorcinol-formaldehyde systems, which are also characterized by methylene and ether bridges connecting the aromatic rings. usda.gov

Table 3: Typical 13C-NMR Chemical Shift Assignments for Phenol-Formaldehyde (PF) Resins

Structural MoietyStructureChemical Shift (ppm)
ortho-Hydroxymethyl Groupo-HOC₆H₄-CH₂OH~61-63 capes.gov.br
para-Hydroxymethyl Groupp-HOC₆H₄-CH₂OH~63-65 capes.gov.br
ortho-ortho' Methylene Bridge-CH₂- (between two ortho positions)~30-32 dtic.mil
ortho-para' Methylene Bridge-CH₂- (between ortho and para positions)~35-37 dtic.mil
para-para' Methylene Bridge-CH₂- (between two para positions)~40-41 koreascience.kr
Methylene-Ether Bridge-Ar-CH₂-O-CH₂-Ar-~68-72 researchgate.net

This table is interactive and can be sorted by column. 'Ar' represents the phenolic ring.

The characterization of melamine-formaldehyde (MF) and melamine-urea-formaldehyde (B8673199) (MUF) resins also heavily relies on quantitative 13C-NMR. tandfonline.comtandfonline.com The reaction of melamine (B1676169) with formaldehyde produces a variety of methylolmelamines, which can then self-condense to form methylene and methylene-ether linkages. researchgate.net

13C-NMR allows for the quantification of different methylol groups, methylene bridges (-NH-CH₂-NH-), and ether bridges (-NH-CH₂-O-CH₂-), providing a detailed picture of the resin's composition. tandfonline.comscispace.com In MUF resins, 13C-NMR is crucial for investigating the extent of co-condensation between urea and melamine units, although distinguishing between melamine-urea, melamine-melamine, and urea-urea linkages can be challenging due to signal overlap. researchgate.netsemanticscholar.org Specific studies using model compounds like 1,3-dimethylurea (B165225) have helped to clarify that co-condensation is significantly favored under weakly acidic conditions, leading to the formation of melamine-urea methylene bridges. semanticscholar.org

Table 4: Typical 13C-NMR Chemical Shift Assignments for Melamine-Formaldehyde (MF) and Melamine-Urea-Formaldehyde (MUF) Resins

Structural MoietyStructureChemical Shift (ppm)
Hydroxymethyl Group-NH-CH₂OH~66-68 researchgate.net
Methylene LinkageM-NH-CH₂-NH-M~48-50 researchgate.net
Methylene-Ether LinkageM-NH-CH₂-O-CH₂-NH-M~73-77 researchgate.netsemanticscholar.org
Co-condensed Methylene LinkageM-NH-CH₂-NH-U~48-55 semanticscholar.org
Melamine Ring CarbonC₃N₃ ring~165-168 researchgate.net

This table is interactive and can be sorted by column. 'M' represents the melamine ring; 'U' represents a urea moiety.

Characterization of Formaldehyde-Derived Moieties in Polymeric Systems
Tannin-Formaldehyde Copolymers: Aromatic Substitutions and Cross-linking

The reaction between tannins and ¹³C-labeled formaldehyde to form copolymers can be effectively monitored using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for the detailed characterization of the resulting polymer structure, including aromatic substitutions and the nature of the cross-linking bridges.

Solid-state ¹³C NMR and Fourier Transform-Infrared (FT-IR) spectroscopy are key methods for analyzing insoluble tannin-formaldehyde copolymers. nih.gov ¹³C NMR, in particular, can detect aromatic substitutions and the subsequent poly-condensation reactions. nih.govresearchgate.net

In the ¹³C NMR spectra of larch tannin-formaldehyde (LTF) resins, specific chemical shifts indicate the formation of different structures. For instance, a peak around 68 ppm is attributed to –CH₂OH groups, while a peak at approximately 47 ppm corresponds to –CH₂– groups linked to the aromatic rings of the tannin. ncsu.edu The formation of –CH₂–O–CH₂– ether bridges is observable at about 72 ppm. ncsu.edu The disappearance of the peak at 97.9 ppm, which signifies the unreacted C6 and C8 positions on the flavonoid units of the tannin, confirms that these sites have reacted with formaldehyde. ncsu.edu These observations indicate that the flavonoid units' free sites react with formaldehyde, leading to a copolymer structure containing hydroxymethyl groups, ether bridges, and methylene bridges. ncsu.edu

Studies on Pinus pinaster bark tannins copolymerized with phenol-urea-formaldehyde (PUF) prepolymers have also utilized ¹³C NMR. tandfonline.comresearchgate.net This analysis helps to identify the various linkages formed and to quantify the main functional groups within the prepolymers, which are influenced by the preparation conditions. tandfonline.comresearchgate.net A decrease in the free formaldehyde content in the final phenol-urea-formaldehyde-tannin (PUFT) adhesives suggests that the tannin undergoes methylolation at room temperature. tandfonline.comresearchgate.net While a rapid increase in viscosity points towards a copolymerization reaction between the tannins and the PUF prepolymers, direct confirmation of this reaction by ¹³C-NMR can be challenging. tandfonline.comresearchgate.net

¹³C NMR Chemical Shift (ppm) Assigned Structure in Tannin-Formaldehyde Copolymers
~72–CH₂–O–CH₂– (ether bridges)
~68–CH₂OH (hydroxymethyl groups)
~47–CH₂– (methylene bridges linked to aromatic rings)
97.9Unreacted C6 and C8 on flavonoid units
Investigation of Formaldehyde Binding and Cross-linking with Biomolecules

¹³C-labeled formaldehyde is instrumental in studying the intricate reactions between formaldehyde and various biomolecules, particularly the amino acid residues within peptides and proteins.

Reactions with Lysine (B10760008), Cysteine, Tyrosine, Arginine, Asparagine, and Glutamine Residues in Peptides and Proteins

Formaldehyde is a highly reactive compound that readily interacts with several amino acid side chains. researchgate.net These include the ε-amino group of lysine, the sulfhydryl group of cysteine, and the side chains of methionine, arginine, and tyrosine. researchgate.net The initial reaction often forms hydroxymethyl derivatives, which can then react further with other nucleophilic groups to create methylene bridges, effectively cross-linking protein chains. researchgate.net

The use of ¹³C NMR with ¹³C-labeled formaldehyde allows for the identification of the specific sites of cross-linking. publish.csiro.aupublish.csiro.au Model systems have been created by reacting amino acids or alkylamines with formaldehyde and various amino acid model compounds. nih.gov The resulting ¹³C NMR spectra of these products show the resonances of the formaldehyde-derived methylene carbons in the region of 45-60 ppm. nih.gov This technique shows promise for the non-degradative identification of cross-linking sites in complex biological systems. nih.gov

For example, studies involving the reaction of formaldehyde with lysine and other amino acids like tyrosine, arginine, asparagine, glutamine, or cysteine have been conducted using ¹³C NMR analysis. researchgate.net The cross-links formed between lysine and tyrosine are acid-resistant, while those with the other mentioned amino acids are acid-labile. researchgate.net NMR spectroscopy is crucial for determining the structure of these labile products, which cannot be easily isolated. researchgate.net

Formation of Hydroxymethyllysine, Methyllysine, and Other Adducts

The reaction of formaldehyde with lysine residues in proteins can lead to a variety of adducts. The use of ¹³C-labeled formaldehyde has been crucial in identifying these products. In studies with bovine serum albumin (BSA), the formation of hydroxymethyllysine, hydroxymethylhistidine, and hydroxymethyl-asparagine or -glutamine has been observed. researchgate.net

Furthermore, the formation of methyllysine and formyllysine has also been detected. researchgate.net The ¹³C NMR chemical shifts of the formaldehyde-derived hydroxymethyl, methylene, methyl, and formyl carbons attached to the amino acid side chains provide a basis for interpreting the spectra of proteins treated with ¹³C-enriched formaldehyde. researchgate.net For instance, in BSA, cross-links between lysine and arginine have been identified. researchgate.net

The process of histone demethylation, catalyzed by enzymes like Jumonji C (JmjC) domain-containing histone demethylases, involves the hydroxylation of a methyl group on a methylated lysine to form an unstable hydroxymethyllysine intermediate. nih.govnih.gov This intermediate then decomposes, releasing formaldehyde and the demethylated lysine residue. nih.govnih.gov

Studies using synthetic peptides treated with isotopically labeled formaldehyde (¹³CH₂O) have allowed for the detailed structural elucidation of various reaction products using 2D-NMR and mass spectrometry. acs.org These investigations have confirmed the formation of both known and novel modifications, highlighting the complexity of formaldehyde's reactions with proteins. acs.org

Adduct/Modification Amino Acid(s) Involved Key Observation
Hydroxymethyl AdductsLysine, Histidine, Asparagine, GlutamineInitial reaction products observed in proteins like BSA. researchgate.net
Methylene BridgesLysine-Tyrosine, Lysine-Arginine, etc.Formed from further reaction of hydroxymethyl derivatives, creating cross-links. researchgate.net
MethyllysineLysineObserved in formaldehyde-treated proteins. researchgate.net
FormyllysineLysineIdentified as a stable, acid-resistant bond. researchgate.net Endogenous formaldehyde is a major source of N⁶-formyllysine in cellular proteins. mit.edu
HydroxymethyllysineLysineUnstable intermediate in histone demethylation. nih.govnih.gov
Determination of Free Formaldehyde Concentrations in Complex Matrices

Quantitative ¹³C NMR spectroscopy is a powerful method for determining the concentration of free formaldehyde in complex mixtures, such as cosmetic products containing formaldehyde-releasing preservatives. nih.govresearchgate.net A key advantage of NMR is that it does not disturb the chemical equilibrium between free and bound formaldehyde during measurement. nih.govresearchgate.net This allows for an unequivocal determination of the free formaldehyde concentration. nih.govresearchgate.net

In aqueous solutions, formaldehyde exists in equilibrium with methylene glycol. researchgate.net ¹³C NMR can quantify the total free formaldehyde by detecting the distinct peak of the CH₂ group of the methanediol (B1200039) molecule. researchgate.net This method has been successfully applied to quantify free formaldehyde in commercial products down to concentrations as low as approximately 0.002 wt%. nih.gov

Multi-Nuclear NMR Approaches (¹H, ¹³C, ¹⁵N) for Comprehensive Analysis of Reaction Networks

A combination of ¹H, ¹³C, and ¹⁵N NMR spectroscopy provides a comprehensive approach to unraveling complex reaction networks, such as those involved in the synthesis of urea-formaldehyde (UF) and melamine-formaldehyde (MF) resins. osf.ionih.gov The use of isotopically labeled reactants, such as ¹⁵N-enriched urea, significantly enhances the level of detail that can be obtained. osf.ionih.gov

¹⁵N NMR is particularly advantageous due to its higher spectral dispersion and the direct involvement of nitrogen atoms in the key reactions, offering more detailed information than ¹H or ¹³C NMR alone. nih.gov This allows for the clear distinction between various intermediates like symmetric and asymmetric dimethylol urea, monomethylol urea, and trimethylol urea. nih.gov

Quantitative ¹³C NMR analysis, often using inverse-gated proton decoupling to ensure accurate quantification, is used to track the structural changes during resin synthesis. nih.govsemanticscholar.orgmdpi.com By integrating the peak areas of different methylene carbons, the relative content of various structures, such as methylene ether linkages and branched methylene linkages, can be determined at different stages of the reaction. nih.govsemanticscholar.org

Two-dimensional NMR techniques, such as ¹H-¹³C HSQC and ¹H-¹⁵N HSQC, are employed to confirm peak assignments and identify correlations between different nuclei, providing a more robust understanding of the complex copolymer structures. osf.ioresearchgate.net

In Vivo ¹³C NMR Spectroscopy for Tracing Intracellular Metabolic Intermediates

In vivo ¹³C NMR spectroscopy using ¹³C-labeled formaldehyde is a powerful, non-invasive technique for tracing the metabolic fate of formaldehyde within living cells. This method allows for the detection and identification of transient intracellular intermediates in real-time.

In studies with Escherichia coli, in vivo ¹³C NMR has been used to observe the metabolism of [¹³C]formaldehyde. nih.govacs.org A transient intermediate, S-(hydroxymethyl)glutathione (GSCH₂OH), was detected, which is formed by the chemical reaction of glutathione (B108866) and formaldehyde. nih.govacs.org This adduct remains within the cell until it is further metabolized. nih.gov Two-dimensional ¹H-¹³C shift correlation was used to confirm the chemical shift of the formaldehyde-derived protons in the adduct. nih.gov

Further in vivo ¹³C NMR studies in E. coli have demonstrated the metabolism of formaldehyde into several products, including methanol (B129727), formate (B1220265), and carbon dioxide. nih.govcolab.ws The rate of oxidation to formate and carbon dioxide was found to increase dramatically with aeration. nih.gov These studies indicate that E. coli possesses efficient detoxification pathways for formaldehyde that may not involve tetrahydrofolate. nih.gov

Similarly, in the obligate methanotroph Methylosinus trichosporium OB3b, in vivo ¹³C NMR was used to monitor the metabolism of exogenously supplied methanol, identifying formaldehyde, formate, and bicarbonate ions as the primary metabolites. microbiologyresearch.org

This technique provides invaluable insights into the dynamic processes of formaldehyde metabolism and detoxification within intact biological systems.

Mass Spectrometry (MS) Techniques for Isotopic Analysis and Adduct Identification

Stable isotope-labeled formaldehyde, particularly Formaldehyde (13C), serves as a crucial tool in mass spectrometry (MS) for a variety of applications, from tracing metabolic pathways to quantifying molecular adducts. The introduction of a known mass shift by the 13C isotope allows for the differentiation and quantification of labeled versus unlabeled species, providing a powerful method for mechanistic and quantitative studies.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for Isotopic Composition of Atmospheric Formaldehyde

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a powerful technique for determining the isotopic composition of volatile organic compounds, including atmospheric formaldehyde. By separating formaldehyde from other atmospheric constituents, its specific carbon isotope ratio (¹³C/¹²C) can be precisely measured. This is critical for understanding the sources and sinks of atmospheric formaldehyde, a key intermediate in tropospheric chemistry.

Studies utilizing GC-IRMS can differentiate between formaldehyde originating from biogenic versus anthropogenic sources, as these sources often have distinct isotopic signatures. For example, formaldehyde produced from the oxidation of methane (B114726) will have a different isotopic composition than that produced from the photochemical degradation of larger volatile organic compounds emitted from vegetation or industrial processes. The precise quantification of these isotopic ratios provides valuable data for atmospheric models, helping to refine our understanding of air quality and climate change.

In a typical GC-IRMS setup for formaldehyde analysis, a sample of air is collected and the formaldehyde is derivatized to a less volatile and more stable compound suitable for gas chromatographic separation. The separated compound is then combusted to CO2, and the isotopic ratio of the CO2 is measured by the IRMS. The use of Formaldehyde (13C) as a standard is essential for calibrating the instrument and ensuring the accuracy of the measurements. und.edu

Table 1: Target and Confirmation Ions for Formaldehyde Derivatives in GC-MS Analysis und.edu

CompoundDerivatizing AgentIonization ModeTarget Ion (m/z)Confirmation Ions (m/z)
FormaldehydePFBHANCI-MS225205, 181
FormaldehydePFBHAEI-MS181195, 225
Formaldehyde-13C-d2PFBHANCI-MS227181, 198
Formaldehyde-13C-d2PFBHAEI-MS228208

Ultrasensitive Liquid Chromatography-Mass Spectrometry (LC/MS) for DNA-Protein Crosslink (DPC) Quantification

Formaldehyde is a known crosslinking agent that can form covalent bonds between DNA and proteins, creating DNA-protein crosslinks (DPCs). These adducts can interfere with essential cellular processes like transcription and replication and are associated with genotoxicity. Ultrasensitive Liquid Chromatography-Mass Spectrometry (LC/MS) methods have been developed to quantify these DPCs, and the use of Formaldehyde (13C) is instrumental in these assays.

By exposing cells or tissues to Formaldehyde (13C), researchers can specifically label the DPCs formed as a result of this exposure. science.gov After isolation and enzymatic digestion of the DNA and proteins, the resulting crosslinked peptide-nucleoside adducts can be analyzed by LC/MS. The known mass shift introduced by the 13C label allows for the selective detection and quantification of the exogenous formaldehyde-induced DPCs against the background of endogenous adducts. This approach has been used to study the dose-dependent formation of DPCs in various tissues. science.gov

Table 2: Example of LC/MS-based Quantification of Formaldehyde-Induced DNA Adducts

AnalyteMethodKey Finding
Hydroxymethyl DNA adductsLC/MS with [13CD4]-methanol exposureDose-dependent formation of labeled formaldehyde-induced DNA adducts in multiple tissues. science.gov
DNA-protein crosslinksLC/MS with Formaldehyde (13C)Enables differentiation and quantification of exogenous versus endogenous DPCs.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Polymer Structure and Molecular Mass Distribution

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of large, non-volatile molecules such as polymers. uni-muenchen.de In the study of polymerization reactions involving formaldehyde, such as the formose reaction which produces sugars from formaldehyde, ESI-MS can provide detailed information about the structure and molecular mass distribution of the resulting oligomers and polymers. osaka-u.ac.jp

When Formaldehyde (13C) is used as a reactant, the resulting polymers will incorporate the heavy isotope. osaka-u.ac.jp ESI-MS analysis of these labeled polymers reveals a series of peaks corresponding to the different polymer chain lengths, with each peak shifted by a specific mass increment due to the 13C label. osaka-u.ac.jp This allows for the unambiguous identification of the repeating unit and the determination of the molecular weight distribution of the polymer. For instance, in the analysis of products from the formose reaction, ESI-MS spectra show a series of signals with an interval of 30 mass units, corresponding to the formaldehyde unit. osaka-u.ac.jp The use of Formaldehyde (13C) confirms that these oligomers are indeed derived from formaldehyde. osaka-u.ac.jp

Table 3: ESI-MS Data for Products of Formose Reaction osaka-u.ac.jp

Observed m/zInterpretation
215Potassium adduct of boronic acid ester with three formaldehyde units
245Potassium adduct of boronic acid ester with four formaldehyde units
275Potassium adduct of boronic acid ester with five formaldehyde units

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for High Molecular Weight Species

For the analysis of very high molecular weight species, such as large polymers or biomolecules, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a preferred technique. uni-muenchen.desigmaaldrich.com In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the gentle desorption and ionization of the analyte molecules. uni-muenchen.de

The use of Formaldehyde (13C) in the synthesis of high molecular weight polymers allows for their characterization by MALDI-TOF MS. rsc.org The resulting mass spectra can be used to determine the molecular weight of the polymer, the degree of polymerization, and the presence of different end groups. The isotopic labeling provides a clear signature for the polymer, distinguishing it from other components in the sample and from potential matrix-related ions. This technique is particularly valuable for characterizing complex polymer mixtures and for studying the mechanisms of polymerization reactions.

Integration with Complementary Spectroscopic Methods

The utility of Formaldehyde (13C) is further enhanced when mass spectrometry techniques are integrated with other spectroscopic methods. This correlative approach provides a more complete picture of the chemical systems under investigation.

Fourier Transform Infrared (FTIR) Spectroscopy in Reaction Kinetic Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for studying the kinetics of chemical reactions by monitoring the changes in vibrational frequencies of functional groups over time. acs.orggwdg.de When Formaldehyde (13C) is used in a reaction, the C=O stretching frequency is shifted to a lower wavenumber compared to the unlabeled compound due to the heavier mass of the 13C atom. This isotopic shift allows for the selective monitoring of the consumption of Formaldehyde (13C) and the formation of products containing the 13C label, even in the presence of other carbonyl-containing species. acs.org

This approach has been used to study the kinetics of various atmospheric and condensed-phase reactions involving formaldehyde. By fitting the time-dependent changes in the infrared absorbance to appropriate kinetic models, rate constants and reaction mechanisms can be determined. gwdg.de The combination of FTIR for kinetic measurements and MS for product identification provides a comprehensive understanding of the reaction dynamics.

Applications in Metabolic Research and Biomedical Science

Tracing Carbon Flux and Elucidating Metabolic Pathways

Formaldehyde (B43269) (¹³C) is instrumental in tracking the flow of carbon atoms through various metabolic routes. Its application has been pivotal in understanding the dynamics of C1 metabolism, a fundamental process for the biosynthesis of essential macromolecules.

C1 metabolism encompasses a series of reactions that transfer one-carbon units, essential for the synthesis of nucleotides, amino acids, and for epigenetic modifications. escholarship.org Formaldehyde, often viewed as a toxic compound, is also a naturally occurring metabolite within these pathways. nih.gov The use of ¹³C-labeled formaldehyde has enabled detailed investigations into its role and fate within the C1 metabolic network. nih.govacs.org

Research utilizing [¹³C]formaldehyde has demonstrated its role as a source of one-carbon units for the synthesis of nucleotides. nih.govacs.org Studies have shown that the carbon from [¹³C]formaldehyde can be traced into the DNA base deoxyadenosine (B7792050) (dA). nih.gov This process is particularly significant in cells with deficient mitochondrial formate (B1220265) synthesis, where the incorporation of the labeled carbon is enhanced. nih.gov

Further investigations have revealed that [¹³C]formaldehyde contributes to the synthesis of adenosine (B11128) triphosphate (ATP) in various cell lines and primary cells. nih.gov In some instances, the contribution of formaldehyde-derived carbon to de novo ATP synthesis can be substantial. nih.gov The labeled carbon from [¹³C]formaldehyde has also been observed in DNA thymidine (B127349) (dT), although to a lesser extent compared to deoxyadenosine. nih.govacs.org These findings underscore the role of formaldehyde detoxification in supplying one-carbon units for the production of essential building blocks for DNA replication and cellular energy. nih.govresearchgate.net

Table 1: Incorporation of ¹³C from Labeled Formaldehyde into Nucleotides

Nucleotide Observation Cell Types Reference
Deoxyadenosine (dA) Incorporation of 1-3 ¹³C atoms, enhanced in cells with deficient mitochondrial formate synthesis. HAP1 cells nih.gov
Adenosine Triphosphate (ATP) Significant labeling observed, contributing to as much as 50% of de novo synthesis in some cases. HAP1 cells, splenic B cells, primary MEFs nih.gov
Thymidine (dT) Incorporation observed, though at lower levels compared to deoxyadenosine. HAP1 cells nih.gov

Comprehensive Studies of One-Carbon (C1) Metabolism Dynamics

ADH5-Dependent Oxidation of Formaldehyde to Formate and its Metabolic Fate

The primary route for formaldehyde detoxification in the cytoplasm involves its oxidation to formate, a reaction catalyzed by alcohol dehydrogenase 5 (ADH5) in conjunction with glutathione (B108866). nih.govresearchgate.net Using ¹³C-labeled formaldehyde, researchers have confirmed that this ADH5-dependent oxidation is a crucial step that links formaldehyde to the one-carbon metabolic cycle. nih.govacs.org The resulting ¹³C-labeled formate can then be incorporated into the folate pool and utilized for various biosynthetic processes, including nucleotide synthesis. nih.gov

Studies in cells lacking ADH5 have shown a diminished capacity to incorporate carbon from [¹³C]formaldehyde into nucleotides, highlighting the essential role of this enzyme in converting formaldehyde into a usable one-carbon unit. nih.govacs.org This ADH5-dependent pathway not only serves as a detoxification mechanism but also as a salvage pathway that recycles formaldehyde into the central carbon metabolism. acs.orgconicet.gov.ar

Endogenous formaldehyde is produced through several biochemical processes, including the cycling of serine and glycine (B1666218) and the decomposition of folate derivatives. nih.gov The cleavage of serine to glycine, a key reaction in one-carbon metabolism, can release formaldehyde. escholarship.org Additionally, certain folate derivatives, such as tetrahydrofolate (THF), are susceptible to oxidative decomposition, which can also generate formaldehyde. escholarship.orgacs.org The use of ¹³C-labeled precursors in these pathways allows for the tracing of endogenously produced ¹³C-formaldehyde and its subsequent metabolic fate.

While the oxidation of formaldehyde to formate is a well-established detoxification pathway, recent research has explored the reverse reaction: the conversion of formate to formaldehyde. Using ¹³C-labeling, studies have confirmed the in vivo conversion of formate to formaldehyde through an engineered metabolic route known as the Serine Shunt. oup.combiorxiv.orgoup.com In this pathway, ¹³C-labeled formate is condensed with glycine to form serine, which is then cleaved to regenerate glycine and produce ¹³C-labeled formaldehyde. oup.comoup.combiorxiv.org This novel pathway presents a potential route for establishing new formate assimilation pathways in metabolic engineering. oup.combiorxiv.org

Table 2: Key Findings from ¹³C-Formate Tracing in the Serine Shunt Pathway

Labeled Precursor Key Observation Significance Reference
¹³C-Formate Single labeling of serine and double labeling of methionine. Confirms the in vivo activity of the Serine Shunt, where formate is converted to formaldehyde and incorporated into amino acids. oup.combiorxiv.org

Quantitative Analysis of Metabolic Fluxes in Biological Systems

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates of intracellular metabolic pathways. researchgate.netfrontiersin.org By introducing a ¹³C-labeled substrate like formaldehyde into a biological system and measuring the isotopic enrichment in various metabolites, researchers can computationally determine the flux distribution throughout the metabolic network. nih.gov

This approach provides a quantitative understanding of how cells utilize different carbon sources and how metabolic pathways are regulated under various conditions. mdpi.comosti.gov While challenging with single-carbon substrates where position-specific labeling is not possible, adaptations of isotopic tracer methods have been developed to gain quantitative insights into C1 metabolism. osti.gov The data obtained from ¹³C-MFA using labeled formaldehyde can help identify metabolic bottlenecks and inform strategies for metabolic engineering, for instance, to enhance the production of valuable biochemicals. nih.govmdpi.com

Understanding Endogenous Formaldehyde Dynamics and Biological Roles

Formaldehyde as an Endogenous Reactive Carbon Species (RCS) Signal

While often recognized as an environmental toxin, formaldehyde is also an endogenously produced molecule that plays a role in cellular metabolism. nih.govnih.gov It is generated through various biological pathways, including the demethylation of proteins and nucleic acids, serine/glycine cycling, and the breakdown of one-carbon metabolism carriers like tetrahydrofolate. nih.govconicet.gov.ar Emerging evidence suggests that formaldehyde can act as a reactive carbon species (RCS), a class of small, transient carbon-based metabolites that can function as dynamic signaling molecules, similar to reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govacs.org

The concept of formaldehyde as a signaling molecule stems from its ability to react with specific, hyperreactive cysteine sites within the proteome, rather than acting as an indiscriminate electrophile. nih.gov This selective reactivity suggests a more nuanced biological role than simply being a damaging agent. For instance, research has shown that formaldehyde can regulate one-carbon metabolism by inhibiting the biosynthesis of S-adenosylmethionine (SAM), the primary methyl donor in cells. nih.gov This occurs through the specific reaction of formaldehyde with a cysteine residue in the enzyme S-adenosylmethionine synthase. nih.gov This discovery points to a feedback mechanism where a one-carbon unit (formaldehyde) can control the production of another key one-carbon unit (SAM), highlighting its role in the intricate network of cellular metabolism and epigenetic regulation. nih.govnih.gov

Functional Redundancy in Formaldehyde Assimilation and Dissimilation

Cells have evolved sophisticated and often redundant pathways to manage the flux of toxic intermediates like formaldehyde. nih.gov Studies in methylotrophic bacteria, which utilize single-carbon compounds like methanol (B129727), have provided significant insights into the principles of formaldehyde metabolism. nih.govnih.gov These organisms must efficiently partition formaldehyde between pathways for assimilation (building cellular components) and dissimilation (generating energy), without allowing the toxic intermediate to accumulate. nih.gov

Research using isotopic labeling, including deuterium (B1214612) and carbon-14, has revealed the presence of multiple, apparently redundant modules for formaldehyde processing. nih.govnih.gov For example, in Methylobacterium extorquens AM1, three distinct modules are involved in handling formaldehyde. nih.gov Direct flux measurements have shown that the cell dynamically partitions formaldehyde among these modules depending on the influx of the primary substrate, methanol. nih.gov This dynamic partitioning is governed by the kinetic constants of the enzymes involved, allowing the cell to adapt to changing metabolic conditions. nih.gov This system of functional redundancy, where multiple pathways can handle the same intermediate, represents a robust strategy for managing a high flux of a toxic metabolite. nih.gov While these specific studies were conducted in bacteria, the principle of functional redundancy in metabolic pathways is a common theme in biology.

Research on DNA-Protein Crosslinks (DPCs) and DNA Damage Response

Formaldehyde is a potent inducer of DNA-protein crosslinks (DPCs), which are highly toxic lesions that can block essential DNA transactions like replication and transcription. nih.govnih.gov The study of formaldehyde-induced DPCs, particularly with the use of ¹³C-labeled formaldehyde, has provided invaluable information on their formation, repair, and biological consequences.

Distinguishing Endogenous versus Exogenous Formaldehyde-Induced DPCs using Stable Isotope Labeling

A significant challenge in studying the genotoxicity of formaldehyde has been to differentiate the damage caused by external exposure from that caused by the formaldehyde naturally produced within cells. nih.govoup.com The development of ultrasensitive mass spectrometry methods combined with the use of stable isotope-labeled formaldehyde (such as [¹³CD₂]-formaldehyde) has overcome this hurdle. nih.govresearchgate.net This technique allows for the precise and distinct measurement of DPCs arising from endogenous and exogenous sources based on their mass difference. nih.govoup.com

In animal studies, rats exposed to [¹³CD₂]-formaldehyde via inhalation showed an accumulation of exogenous, labeled DPCs in tissues directly in contact with the chemical, such as the nasal respiratory tissues. nih.govresearchgate.net Conversely, these exogenous DPCs were not detected in tissues distant from the site of contact, like the bone marrow. nih.gov However, endogenous, unlabeled DPCs were found in all tissues examined. nih.gov These findings are critical for risk assessment, as they suggest that the systemic toxicity observed in some studies may be attributable to endogenous rather than inhaled formaldehyde. nih.govresearchgate.net

Below is a table summarizing findings from a study that used [¹³CD₂]-formaldehyde to distinguish between endogenous and exogenous DPCs in rats.

Exposure GroupTissueEndogenous DPCs (crosslinks/10⁸ dG)Exogenous DPCs (crosslinks/10⁸ dG)
Control Nasal TissuePresentNot Detected
15 ppm [¹³CD₂]-formaldehyde (1 day) Nasal TissuePresent5.52 ± 0.80
15 ppm [¹³CD₂]-formaldehyde (2 days) Nasal TissuePresent4.69 ± 1.76
15 ppm [¹³CD₂]-formaldehyde (4 days) Nasal TissuePresent18.18 ± 7.23
Control Bone MarrowPresentNot Detected
15 ppm [¹³CD₂]-formaldehyde (all durations) Bone MarrowPresentNot Detected

Data adapted from studies on formaldehyde-induced DPCs. nih.gov

Investigation of DPC Repair Mechanisms In Vivo, including Fanconi Anemia Pathways

The study of how cells repair DPCs is crucial for understanding diseases associated with DNA repair defects, such as Fanconi anemia (FA). nih.govharvard.edu FA is a genetic disorder characterized by bone marrow failure and a predisposition to cancer, and cells from FA patients are highly sensitive to DNA crosslinking agents. harvard.edunih.gov Recent evidence strongly suggests that endogenous aldehydes, including formaldehyde, are major contributors to the pathology of FA. harvard.edunih.gov

The ability to create and track specific DPCs using ¹³C-labeled formaldehyde provides a powerful tool to investigate the repair pathways involved. nih.gov Research has shown that the Fanconi anemia pathway is critical for processing DPCs. conicet.gov.arnih.gov When FA mutant cells are challenged with formaldehyde, they show impaired repair of the resulting DNA crosslinks, leading to attenuated cell differentiation and increased cell death. nih.gov This provides a direct link between the accumulation of aldehyde-induced DNA damage and the hematopoietic deficits seen in FA patients. nih.gov

Furthermore, investigations into DPC repair have revealed a complex network of pathways beyond the FA system. These include nucleotide excision repair (NER) and proteolytic degradation of the crosslinked protein. conicet.gov.arresearchgate.net Studies using inhibitors of the proteasome have shown that the active removal of DPCs involves the proteolytic degradation of the protein component, which makes the DNA lesion more accessible to other repair enzymes. researchgate.net The use of ¹³C-formaldehyde in these studies allows for the precise monitoring of the removal of exogenously induced DPCs, providing a clearer picture of the kinetics and mechanisms of these vital repair processes. nih.gov

Formaldehyde-Mediated DNA Damage Response and Genotoxicity Assessments

The use of isotopically labeled formaldehyde, particularly carbon-13 labeled formaldehyde ([¹³C]H₂O), has been instrumental in elucidating the mechanisms of formaldehyde-induced genotoxicity. A primary challenge in assessing the DNA-damaging potential of exogenous formaldehyde is distinguishing its effects from the damage caused by endogenous formaldehyde, a natural product of cellular metabolism. acs.orgnih.gov Stable isotope labeling, coupled with highly sensitive mass spectrometry techniques, allows for the precise differentiation and quantification of DNA adducts and DNA-protein crosslinks (DPCs) originating from external exposure versus those formed from internal metabolic processes. nih.govresearchgate.net

Research employing [¹³CD₂]-formaldehyde has provided critical insights into the dose-response relationship and the distribution of DNA damage. Studies in animal models have shown that inhaled [¹³CD₂]-formaldehyde induces the formation of exogenous DNA adducts, such as N²-hydroxymethyl-dG, primarily in the nasal respiratory mucosa—the initial site of contact. nih.govoup.com These exogenous adducts were not detected in tissues distant from the portal of entry, even at high exposure levels. nih.govnih.gov This finding is crucial for understanding the risk of systemic carcinogenicity, suggesting that the genotoxic effects of inhaled formaldehyde are localized. nih.govnih.gov

Furthermore, these isotopic tracer studies have demonstrated that at low exposure concentrations, the level of endogenous formaldehyde-induced DNA adducts can significantly exceed those formed from exogenous sources. nih.gov For instance, one study found that after exposing rats to low levels of [¹³CD₂]-formaldehyde (1, 30, and 300 ppb) for 28 days, no exogenous DNA adducts (N²-HOMe-dG) were detectable in the nasal tissues or other organs, whereas endogenous adducts were readily measured. nih.gov This suggests a potential threshold effect for the genotoxicity of inhaled formaldehyde. researchgate.net The ability to distinguish between these two sources of damage is paramount for accurate risk assessment and for understanding the cellular DNA damage response pathways, which include the Fanconi anemia pathway, homologous recombination, and nucleotide excision repair, that are activated to counteract formaldehyde-induced lesions. aacrjournals.orgoup.comnih.gov

Isotopically Labeled CompoundExposure/Study TypeKey FindingsReference
[¹³CD₂]-FormaldehydeInhalation exposure in ratsExogenous N²-hydroxymethyl-dG adducts and dG-dG cross-links were induced in nasal mucosa but not in distant sites like bone marrow. nih.govoup.comnih.gov nih.gov, oup.com, nih.gov
[¹³CD₂]-FormaldehydeLow-dose inhalation in rats (up to 300 ppb)No detectable exogenous DNA adducts (N²-HOMe-dG) or DNA-protein crosslinks (dG-Me-Cys) were found; endogenous adducts were prevalent. nih.gov nih.gov
[¹³CD₂]-FormaldehydeInhalation exposure in ratsAllowed for the differentiation and quantification of endogenous versus exogenous DNA-protein crosslinks (DPCs), showing DPCs readily formed in nasal tissues but not distant sites. researchgate.net researchgate.net
[¹³C,²H₂]-FormaldehydeExposure of human TK6 cellsEnabled distinction between endogenous and exogenous sources of N⁶-formyllysine, a histone modification, showing a dose-dependent increase from exogenous formaldehyde. plos.org plos.org

Isotope Labeling for Protein and Nucleic Acid Studies

Differential Isotopic Labeling for Relative Protein Quantification in Proteomics

Formaldehyde (¹³C) is a key reagent in a powerful quantitative proteomics technique known as stable isotope dimethyl labeling (SIDL). isotope.comrockefeller.edu This chemical labeling method offers a straightforward, cost-effective, and robust way to compare protein abundance between different biological samples. ckisotopes.commdpi.com The core principle involves the reductive amination of primary amines (the N-terminus of peptides and the ε-amino group of lysine (B10760008) residues) using isotopomers of formaldehyde and a reducing agent like sodium cyanoborohydride. isotope.comnih.gov

In a typical duplex experiment, one peptide sample is labeled with "light" formaldehyde (¹²CH₂O) and another with "heavy" formaldehyde, such as ¹³C-labeled formaldehyde (¹³CH₂O) or deuterium-labeled formaldehyde (CD₂O). isotope.comnih.gov This process adds a dimethyl group to each primary amine. When ¹²CH₂O is used, the mass of the peptide increases by 28 Da for each labeled site. When a "heavy" isotopomer is used, a different mass shift occurs. For example, using ¹³CH₂O and sodium cyanoborohydride results in a specific mass increase that differs from the light version. By combining different isotopomers of both formaldehyde and the reducing agent, multiplexing of up to three or more samples (triplex or higher) can be achieved, with each corresponding peptide differing by a defined mass increment (e.g., 4 Da). isotope.comrockefeller.edu

After labeling, the samples are mixed and analyzed together by mass spectrometry (MS). ckisotopes.com Since the differently labeled versions of the same peptide are chemically identical, they co-elute during liquid chromatography. researchgate.net However, they are resolved as distinct peaks in the mass spectrum due to their mass difference. The relative abundance of the protein in the original samples is determined by comparing the signal intensities or peak areas of the heavy- and light-labeled peptide pairs at the MS1 level. researchgate.netnih.gov This approach is versatile and can be applied to a wide range of sample types, including cells, tissues, and body fluids, where metabolic labeling methods might be difficult to implement. isotope.comckisotopes.com

Labeling StrategyIsotopic Reagent(s)PrincipleQuantification LevelMultiplexing Capacity
Stable Isotope Dimethyl Labeling (SIDL)¹²CH₂O, ¹³CH₂O, CD₂O, NaBH₃CN, NaBD₃CNChemical labeling of primary amines (N-terminus, Lysine) via reductive amination. isotope.comresearchgate.netMS1Up to 5-plex. researchgate.net
Isotope-Coded Affinity Tags (ICAT)Light and heavy (e.g., deuterated) isotopomeric tagsChemical labeling of cysteine residues. researchgate.netMS1Duplex
Stable Isotope Labeling by Amino acids in Cell culture (SILAC)Isotopically labeled amino acids (e.g., ¹³C₆-Lysine)Metabolic incorporation of labeled amino acids in living cells.MS1Typically Duplex or Triplex

Elucidation of Protein-DNA Interactions and Chromatin Structure

Formaldehyde is a widely used cross-linking agent for studying protein-DNA interactions and the three-dimensional architecture of chromatin in vivo. nih.govresearchgate.net Its effectiveness stems from its small size, which allows it to readily permeate cell and nuclear membranes, and its ability to form short, reversible covalent bonds (methylene bridges) between closely associated macromolecules. researchgate.netsigmaaldrich.com The cross-linking distance of formaldehyde is approximately 2 Å, ensuring that it primarily captures direct and very close interactions between proteins and DNA, as well as between proteins within a complex. sigmaaldrich.comoup.com

The use of ¹³C-labeled formaldehyde in this context provides a powerful tool for tracing and quantifying specific interactions. When cells are treated with [¹³C]formaldehyde, the resulting protein-DNA and protein-protein cross-links become isotopically labeled. This "heavy" signature allows for their differentiation from naturally occurring or experimentally induced artifacts. This is particularly valuable in techniques like Chromatin Immunoprecipitation (ChIP) followed by mass spectrometry (ChIP-MS). In such an experiment, after cross-linking with [¹³C]formaldehyde, chromatin is sheared and a specific protein of interest is immunoprecipitated along with its cross-linked DNA. The isotopic label can then be used to confidently identify and quantify the proteins and DNA sequences that were directly associated with the target protein in the intact cell.

Furthermore, methods like Formaldehyde-Assisted Isolation of Regulatory Elements (FAIRE) exploit the differential cross-linking efficiency of formaldehyde across the genome. mybiosource.com Regions of open, active chromatin are less efficiently cross-linked to proteins compared to compact, heterochromatic regions. mybiosource.com By using [¹³C]formaldehyde, researchers can apply isotope dilution strategies to precisely quantify the relative amounts of DNA recovered from open versus closed chromatin regions, providing a more quantitative map of the regulatory landscape. The reversibility of formaldehyde cross-linking is another key advantage, as the cross-links can be broken by heating, allowing for the separate analysis of the purified proteins and nucleic acids. sigmaaldrich.comscispace.com

Reaction Kinetics and Mechanistic Elucidation Studies Using Formaldehyde 13c

Polymerization and Oligomerization Reaction Mechanisms

Formaldehyde (B43269) is a fundamental building block for a wide range of polymers and resins. Understanding the kinetics and mechanisms of its polymerization and oligomerization is crucial for controlling the properties of the final products.

The oligomerization of formaldehyde is a complex process that is highly dependent on the solvent system. In aqueous solutions, formaldehyde exists in equilibrium with its hydrated form, methylene (B1212753) glycol, which can then polymerize to form polyoxymethylene glycols. researchgate.net The kinetics of these reactions have been studied extensively. capes.gov.br

The introduction of alcohols, such as isoprenol and 1-butanol (B46404), further complicates the system as formaldehyde can also react with the alcohol to form hemiformals and poly(oxymethylene) hemiformals. osf.ioacs.orgacs.org Quantitative ¹³C-NMR spectroscopy is a powerful technique to study the kinetics of these competing oligomerization reactions. osf.ioresearchgate.netacs.org

For instance, in the formaldehyde-water-isoprenol system, a reaction kinetic model was developed based on experimental data obtained from ¹³C-NMR spectroscopy at temperatures ranging from 282 to 333 K and pH values from 0.6 to 6.8. osf.ioresearchgate.netacs.org This model can describe the reaction kinetics in the ternary system and its binary subsystems. osf.ioresearchgate.netacs.org Similarly, the kinetics of the formation and decomposition of oligomers in the formaldehyde + 1-butanol and formaldehyde + water + 1-butanol systems were investigated using ¹³C NMR spectroscopy at temperatures from 298 to 348 K and various pH levels. acs.orgacs.org The reaction rates were found to be significantly influenced by pH. acs.org

Table 1: Investigated Systems for Formaldehyde (¹³C) Oligomerization Kinetics

Solvent SystemTemperature RangepH RangeAnalytical MethodKey FindingsReference
Water + Isoprenol282 - 333 K0.6 - 6.8Quantitative ¹³C-NMRDevelopment of a comprehensive reaction kinetic model. osf.ioresearchgate.netacs.org
1-Butanol298 - 348 K1.5 - 7.1¹³C-NMR SpectroscopyRate constants for oligomer formation and decomposition determined; strong pH dependence observed. acs.orgacs.org
Water + 1-Butanol298 - 348 KVaried¹³C-NMR SpectroscopyInvestigation of chemical reaction kinetics for oligomer formation/decomposition. acs.orgresearchgate.net

This table is interactive. Click on the headers to sort the data.

The chemical equilibria involving methylene glycol and poly(oxymethylene) glycols have been studied in detail, providing a foundation for understanding the kinetics. researchgate.net The use of ¹³C-labeled formaldehyde allows for the direct observation and quantification of the different oligomeric species present in the solution over time.

Formaldehyde (¹³C) has been extensively used to elucidate the mechanisms of resin formation, such as with phenol (B47542) and urea (B33335).

In the case of phenol-formaldehyde (PF) resins , ¹³C-labeled paraformaldehyde has been used to synthesize resole resins. researchgate.net Solid-state ¹³C CP/MAS NMR was then employed to track the curing process, allowing researchers to determine the relative degrees of adhesive cure by monitoring the signals from methylene and hydroxymethyl carbons. researchgate.netresearchgate.net These studies have also provided insights into the interactions between the PF resin and wood, revealing secondary interactions and the formation of chemical bonds. researchgate.net The use of ¹³C labeling helps to distinguish the formaldehyde-derived carbons from the natural carbon background of wood or other fillers. researchgate.net Theoretical studies have also confirmed the quinone methide hypothesis for the condensation reactions in PF resin synthesis. dntb.gov.ua

For urea-formaldehyde (UF) resins , quantitative ¹³C NMR analysis has been used to follow the structural changes during the synthesis process. nih.govsemanticscholar.org These studies have revealed that even in the initial alkaline stage, condensation reactions leading to ether linkages occur alongside the expected hydroxymethylation. nih.govsemanticscholar.org During the acidic stage, the formation of branched methylene linkages is a key feature. nih.govsemanticscholar.org The addition of urea in the final stage has been shown to cause a debranching effect, which can impact the performance of the resin. semanticscholar.org The use of ¹³C NMR provides detailed information on the distribution of different structural units within the resin. kirj.ee

Gas-Phase Reaction Kinetics and Atmospheric Chemistry

Formaldehyde is a key species in atmospheric chemistry, and understanding its gas-phase reactions is crucial for modeling air quality and climate. copernicus.org

The reactions of formaldehyde with important atmospheric radicals, such as the nitrate (B79036) radical (NO₃) and the hydroxyl radical (OH), are major removal pathways for formaldehyde in the atmosphere. acs.org Studies using ¹³C-labeled formaldehyde have been conducted to determine the kinetics of these reactions. psu.eduresearchgate.net

Long-path FTIR detection has been used to study the vapor-phase reactions of Formaldehyde (¹³C) with NO₃ and OH radicals at 298 K and 1013 mbar. psu.eduresearchgate.netrsc.org These experiments have shown that the primary reaction pathway for both radicals is H-atom abstraction. psu.eduredalyc.org The reaction with the OH radical is significantly faster than with the NO₃ radical. asianpubs.org Quantum chemical calculations have been used to support the experimental findings and to provide a more detailed picture of the reaction pathways, including the formation of pre-reactive complexes. psu.eduresearchgate.netrsc.org

Kinetic isotope effects (KIEs) provide valuable information about the transition state of a reaction. By comparing the reaction rates of normal formaldehyde (HCHO) and Formaldehyde (¹³C) (H¹³CHO), the ¹³C KIE can be determined.

For the reaction of formaldehyde with the OH radical, the KIE (k(OH+HCHO)/k(OH+H¹³CHO)) was determined to be 0.97 ± 0.11 at 298 K. psu.eduresearchgate.net For the reaction with the NO₃ radical, the KIE (k(NO₃+HCHO)/k(NO₃+H¹³CHO)) was found to be 0.97 ± 0.02 at the same temperature. psu.eduresearchgate.net These values, being close to unity, suggest that the C-H bond is not significantly weakened in the transition state relative to the reactants for these H-abstraction reactions.

In contrast, a significant deuterium (B1214612) KIE is observed when comparing the reactions of HCHO and DCDO, indicating that the C-H bond is broken in the rate-determining step. psu.eduresearchgate.net The study of KIEs for various isotopologues of formaldehyde provides a more complete understanding of the reaction dynamics. acs.org

Table 2: Kinetic Isotope Effects for the Reaction of Formaldehyde Isotopologues with Atmospheric Radicals at 298 K

Reactionk(HCHO)/k(DCDO)k(HCHO)/k(H¹³CHO)Reference
+ OH1.62 ± 0.080.97 ± 0.11 psu.eduresearchgate.net
+ NO₃2.97 ± 0.140.97 ± 0.02 psu.eduresearchgate.net

This table is interactive. Click on the headers to sort the data.

Chemical Equilibrium Studies of Formaldehyde Derivatives

The isotopic labeling of formaldehyde with Carbon-13 (¹³C) provides a powerful tool for investigating the intricate chemical equilibria it establishes in various solutions. The distinct nuclear magnetic resonance (NMR) signal of the ¹³C nucleus allows for precise tracking and quantification of formaldehyde and its derivatives, even when they are present in complex mixtures or at low concentrations. This has enabled detailed studies into the thermodynamics of its reactions with water, alcohols, and other solvents.

Formaldehyde Hydration and Dimerization Equilibria in Aqueous and Deuterated Solutions

In aqueous solutions, formaldehyde exists in a dynamic equilibrium involving multiple species. nih.gov Upon dissolution, it rapidly undergoes hydration to form methylene glycol (HOCH₂OH), which is the predominant species. researchgate.netresearchgate.net This monomer can then undergo a slower, reversible dimerization to form dimethylene glycol (HOCH₂OCH₂OH), with only trace amounts of the unhydrated molecular formaldehyde (CH₂O) remaining. researchgate.netacs.org The use of ¹³C-labeled formaldehyde, in conjunction with both proton (¹H) and carbon (¹³C) NMR spectroscopy, has been instrumental in directly observing all participating species and determining the equilibrium constants for these transformations. nih.govresearchgate.netacs.org

Studies have been conducted over a range of temperatures (278–333 K) and pH values (1.8–7.8), revealing that the equilibrium constants for both hydration and dimerization are independent of pH. acs.orgacs.org The hydration equilibrium constant, Keq(hyd), was observed to decrease with increasing temperature, indicating that the hydration reaction is exothermic. acs.org From this temperature dependence, the standard enthalpy of reaction (ΔH°) for hydration was determined to be -39.0 kJ/mol. acs.org

Investigations using deuterium oxide (D₂O) as a solvent show a notable isotope effect. The equilibrium constant for the dimerization of methylene glycol was found to be higher in D₂O compared to H₂O. For instance, at 298 K, the dimerization equilibrium constant (Kdimer) was 6.54 in H₂O and 9.08 in D₂O, resulting in an isotope effect (K(D₂O)/K(H₂O)) of 1.4. researchgate.net Similarly, at 327 K, the values were 5.4 in H₂O and 9.43 in D₂O, yielding an isotope effect of 1.7. researchgate.net Further research has confirmed that the chemical equilibria associated with the formation of poly(oxymethylene) glycols are not dependent on whether the solvent is water or deuterium oxide. datapdf.comacs.org

The ability to directly detect the ¹³C signals of formaldehyde, methylene glycol, and dimethylene glycol has allowed for precise measurements of their equilibrium concentrations, leading to the accurate determination of the thermodynamic parameters governing these fundamental reactions. nih.govacs.org

Table 1: Equilibrium Constants for Formaldehyde Dimerization in H₂O and D₂O

SolventTemperature (K)Equilibrium Constant (Kdimer)
H₂O2986.54 ± 0.65
H₂O3275.40 ± 0.74
D₂O2989.08 ± 1.42
D₂O3279.43 ± 0.52
Data sourced from Rivlin et al. (2015). researchgate.net

Equilibrium Constants of Formaldehyde Reactions with Alcohols and Other Solvents

Formaldehyde readily reacts with alcohols (R-OH) and other solvents containing hydroxyl groups to form a series of oligomers. engrxiv.org In methanolic solutions, for example, formaldehyde forms hemiformal (HOCH₂OCH₃) and poly(oxymethylene) hemiformals (HO(CH₂O)iCH₃, i > 1). datapdf.com The equilibria of these reactions have been extensively studied using ¹³C NMR spectroscopy for various alcohols, including methanol (B129727), ethanol (B145695), and 1-propanol, as well as diols like ethylene (B1197577) glycol and 1,4-butynediol. engrxiv.orgresearchgate.net

A key finding from these studies is the concept of a generalized chemical equilibrium constant for the chain prolongation steps. engrxiv.orgresearchgate.net Research indicates that the equilibrium constant for the addition of a formaldehyde unit to an existing oligomer chain (for chains with n ≥ 2) is largely independent of the specific alcohol (the 'R' group) used as the solvent. engrxiv.org This suggests a common thermodynamic driving force for the polymerization process once the initial adduct has been formed.

However, the equilibrium constant for the initial reaction between formaldehyde and the solvent molecule to form the first adduct (e.g., hemiformal in the case of methanol) is dependent on the specific alcohol. engrxiv.org Determining this first equilibrium constant can be challenging due to the very low concentration of free molecular formaldehyde in the solution. engrxiv.orgresearchgate.net Nevertheless, novel NMR spectroscopic methods have been developed to obtain this crucial data. engrxiv.orgresearchgate.net These studies, utilizing ¹³C NMR, have successfully determined the equilibrium constants for the reactions of formaldehyde with ethanol and 1-propanol, for which data was previously unavailable. engrxiv.org The research confirms that while the initial reaction is solvent-dependent, the subsequent chain growth follows a more generalized equilibrium behavior. engrxiv.orgresearchgate.net

Table 2: Investigated Systems for Formaldehyde-Solvent Equilibria

SolventTypeFocus of StudyAnalytical Method
MethanolMono-alcoholHemiformal and poly(oxymethylene) hemiformal formation. datapdf.com¹H and ¹³C NMR
EthanolMono-alcoholDetermination of initial and generalized equilibrium constants. engrxiv.org¹³C NMR
1-PropanolMono-alcoholDetermination of initial and generalized equilibrium constants. engrxiv.org¹³C NMR
1-ButanolMono-alcoholChemical equilibrium studies. researchgate.netNot specified
Ethylene GlycolDiolOligomerization reactions. researchgate.netNot specified
1,4-ButynediolDiolOligomerization reactions. researchgate.netresearchgate.netNot specified

Environmental Research and Biotransformation Studies Utilizing Formaldehyde 13c Tracers

Tracking Formaldehyde (B43269) Presence and Movement in Environmental Compartments

The application of ¹³C-labeled formaldehyde allows for precise tracking against a background of naturally occurring formaldehyde. This is crucial for understanding its distribution and transformation in the air, water, and soil.

The isotopic composition of atmospheric formaldehyde provides valuable clues to its origins. Formaldehyde in the atmosphere can come from direct (primary) emissions, such as biomass burning and vehicle exhaust, or it can be formed through the photochemical oxidation of other volatile organic compounds (VOCs) (secondary) nih.govrhhz.net. By analyzing the ratio of carbon-13 (¹³C) to carbon-12 (¹²C), scientists can differentiate between these sources.

Table 1: Isotopic Composition of Atmospheric Formaldehyde in Urban Air (Seattle, WA) This interactive table summarizes the findings from the analysis of discrete air samples.

Isotope Measurement Concentration Range (ppb) Isotopic Composition Range (‰) Interpretation
δ¹³C-HCHO 0.8 - 4.4 -31 to -25 Similar to other nonmethane hydrocarbons; variability can be explained by a sink-based model. nih.gov

When released into aquatic or terrestrial environments, formaldehyde is subject to rapid transformation. industrialchemicals.gov.auepa.gov Due to its high reactivity and water solubility, it is not expected to persist in water or soil. epa.govepa.gov Using Formaldehyde (¹³C) as a tracer allows researchers to follow its path through these rapid degradation and transformation processes.

In aquatic environments, formaldehyde quickly hydrates to form methylene (B1212753) glycol, which can then polymerize. epa.govepa.gov It is not expected to adsorb significantly to suspended solids or sediment. nih.gov In soil, formaldehyde is readily degraded by microorganisms and can also react with other substances, preventing its accumulation. industrialchemicals.gov.auepa.gov The use of ¹³C-labeled formaldehyde in controlled experiments would enable the precise tracking of carbon as it is incorporated into microbial biomass or transformed into other chemical species, confirming the rapid degradation pathways predicted by environmental fate models. industrialchemicals.gov.auepa.gov

Table 2: Environmental Fate of Formaldehyde This interactive table outlines the expected behavior and transport of formaldehyde in different environmental compartments.

Environmental Compartment Key Fate & Transport Processes Persistence
Aquatic Systems Highly soluble; rapid hydration to methylene glycol; further transformation to oligomers. epa.govepa.gov Low potential for adsorption to sediment. nih.gov Not persistent. epa.govepa.gov
Soil Rapid biodegradation by soil microbes; potential for volatilization from dry soil. industrialchemicals.gov.aunih.gov Not persistent. industrialchemicals.gov.auepa.gov

| Atmosphere | Subject to photolysis and chemical reactions; short half-life in direct sunlight. epa.govepa.gov | Can persist in air with little sunlight but is generally short-lived. epa.govepa.gov |

Biotransformation of Formaldehyde by Microorganisms

Microorganisms play a critical role in the detoxification and metabolism of formaldehyde in the environment. frontiersin.orgencyclopedia.pub Isotopic tracers like Formaldehyde (¹³C) are instrumental in mapping the metabolic pathways involved in its biodegradation.

Cloud water is a unique environmental niche where active microbial metabolism occurs. researchgate.netcopernicus.orgnih.gov Studies have shown that microorganisms in clouds can biodegrade formaldehyde, which is one of the more concentrated organic compounds typically found in this medium. copernicus.orgnih.gov

In a significant study, researchers used ¹³C-labeled formaldehyde to investigate its fate in the presence of microbial strains isolated from cloud water. researchgate.netcopernicus.org The analysis revealed that formaldehyde could be transformed through numerous metabolic pathways. researchgate.netcopernicus.org These transformations, carried out by various bacteria and yeasts, sometimes mirrored those induced by photochemistry, leading to the production of formate (B1220265) and methanol (B129727). copernicus.org This demonstrates that microorganisms can act as either a sink or a source for organic carbon in the atmosphere, highlighting their importance in cloud chemistry. copernicus.org The biodegradation rates by different bacterial strains have been quantified, showing a range from 10⁻¹⁹ to 10⁻²¹ mol cell⁻¹ s⁻¹. researchgate.net

Formaldehyde is toxic to most living organisms because it can damage proteins and nucleic acids. encyclopedia.pubnih.gov Consequently, microorganisms have evolved various detoxification pathways, which can be broadly categorized as either dissimilation (oxidation to carbon dioxide) or assimilation (incorporation into biomass). nih.gov

The use of Formaldehyde (¹³C) is crucial for elucidating these complex pathways. For instance, tracing the ¹³C label allows scientists to follow the carbon atom as formaldehyde is oxidized to formate and then to carbon dioxide, a common dissimilation pathway catalyzed by enzymes like formaldehyde dehydrogenase. frontiersin.orgasm.org Alternatively, in assimilation pathways such as the serine cycle or the ribulose monophosphate (RuMP) cycle, the ¹³C label can be tracked as it is incorporated into central metabolic intermediates and ultimately into cell biomass. nih.govresearchgate.net Understanding these pathways is essential not only for environmental science but also for industrial applications where bacteria are engineered for bioremediation or chemical synthesis. asm.org

Table 3: Mentioned Compounds

Compound Name
Formaldehyde
Formaldehyde (¹³C)
Acetonitrile
Formate
Methanol
Methylene glycol
Carbon dioxide
Volatile Organic Compounds (VOCs)
Formic acid
Serine

Computational and Theoretical Investigations of Formaldehyde 13c

Quantum Chemical Modeling of Formaldehyde (B43269) Reactions

Quantum chemical modeling serves as a powerful tool for investigating the intricate details of chemical reactions involving formaldehyde, including its isotopically labeled form, Formaldehyde (13C). These computational methods provide insights into reaction mechanisms that are often difficult to obtain through experimental means alone.

Elucidation of Reaction Pathways, Transition States, and Energy Landscapes

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of reactions involving formaldehyde. acs.orgdiva-portal.org These calculations can identify the most likely pathways a reaction will follow, detailing the intermediate structures and the high-energy transition states that connect them. For instance, in the oxidation of formaldehyde to formic acid mediated by an iron-oxo species, density functional theory (DFT) calculations have illuminated the multi-step mechanism, including the formation of intermediate complexes and the associated energy barriers. acs.org The general energy profile of such reactions often shows that the conversion is exothermic and involves low-lying transition states, indicating the reactions should proceed readily. acs.org

Similarly, theoretical studies on the acid-catalyzed urea-formaldehyde reactions have clarified previously misunderstood aspects of the synthesis theory. researchgate.net By calculating reaction mechanisms and energy barriers, researchers have shown that the formation of different linkages (methylene and methylene (B1212753) ether) is influenced by both kinetic energy barriers and steric hindrance. researchgate.net Thermodynamic properties determined through these models explain why certain structures dominate at different stages of the condensation process. researchgate.net

The study of formaldehyde oligomerization, the process by which smaller molecules of formaldehyde link together to form larger chains or rings, has also benefited from quantum chemical modeling. acs.org Density functional theory calculations have been used to map the kinetic and thermodynamic free energy landscape for this process in aqueous solutions. acs.org These studies reveal that linear polyoxymethylene (POM) species are the most kinetically accessible oligomers, while sugars formed through C-C bond formation are thermodynamically more stable but have a high initial energy barrier to formation. acs.org

Furthermore, in prebiotic chemistry research, computational studies have explored the co-oligomerization of formaldehyde and pyrrole (B145914) to form porphyrinogen. nih.gov These calculations have shown that acidic conditions can significantly stabilize certain intermediates and lower the energy barriers for the C-C bond-forming reactions that lead to the desired product. nih.gov The use of quantum chemistry allows for the construction of detailed free-energy profiles for the initial steps of these complex oligomerization reactions. nih.gov

The table below summarizes key findings from quantum chemical modeling of formaldehyde reactions, highlighting the calculated energy barriers for different reaction pathways.

ReactionMethodCalculated ParameterValue (kcal/mol)Reference
Formaldehyde Oxidation to Formic AcidDFT (B3LYP)Activation Energy33.0 (sextet), 25.4 (quartet) acs.org
Formaldehyde Oligomerization (Dimerization)DFTFree Energy BarrierHigh (for C-C bond formation) acs.org
Porphyrinogen Formation (1 + 5 to 6)DFT (B3LYP)Energy Barrier (in formic acid)+9.0 nih.gov
Porphyrinogen Formation (3 + 5 to 6)DFT (B3LYP)Energy Barrier (in formic acid)+7.3 nih.gov

Prediction of Kinetic Parameters and Isotope Effects

A significant application of quantum chemical modeling is the prediction of kinetic parameters and kinetic isotope effects (KIEs). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. For Formaldehyde (13C), this involves comparing its reaction rates to those of the more common Formaldehyde (12C).

Theoretical calculations have been successfully used to predict KIEs for various reactions. For example, in the Lewis acid-catalyzed ene reaction of formaldehyde with 2-methyl-2-butene, 13C and 2H KIEs were determined. nih.govresearchgate.netacs.org The calculated k(12C)/k(13C) value for the reactive methyl group was found to be in the range of 1.006-1.009. nih.govresearchgate.netacs.org This close agreement with experimental data supports a mechanism involving the reversible formation of an open cation followed by a rate-limiting proton transfer. nih.govresearchgate.netacs.org

Quantum chemical models, such as those based on Rice–Ramsperger–Kassel–Marcus (RRKM) theory, have been used to model the isotope-dependent photolytic isotopic fractionation of formaldehyde. chemrxiv.org These models can predict KIEs as a function of energy, pressure, and temperature, and have been validated against experimental data. chemrxiv.org

The table below presents a selection of predicted kinetic isotope effects for reactions involving formaldehyde.

ReactionIsotope EffectPredicted ValueReference
Lewis Acid-Catalyzed Ene Reactionk(12C)/k(13C)1.006-1.009 nih.govresearchgate.netacs.org
Lewis Acid-Catalyzed Ene Reactionk(H)/k(D)~1.22-1.23 nih.govresearchgate.net
Lewis Acid-Catalyzed Ene Reaction (intermolecular)k(H)/k(D)2.0-2.5 nih.govresearchgate.netacs.org

Integration of Theoretical Models with Experimental Data for Reaction Dynamics

The synergy between theoretical models and experimental data is crucial for a comprehensive understanding of reaction dynamics. royalsocietypublishing.org While quantum chemical calculations provide a detailed picture of the potential energy surface, experimental techniques like 13C-NMR spectroscopy offer real-world data on reaction kinetics and equilibria. researchgate.netacs.orgresearchgate.net

For instance, in the study of acid-catalyzed urea-formaldehyde reactions, theoretical results were able to rationalize the observed changes in resin structures at different reactant molar ratios, as determined by 13C-NMR. researchgate.net Similarly, kinetic models for the oligomerization of formaldehyde with water and isoprenol have been developed based on new experimental data from quantitative 13C-NMR spectroscopy, alongside existing literature information. acs.org These integrated models can accurately describe the reaction kinetics across a range of temperatures and pH values. acs.org

The investigation of formaldehyde oligomerization in various solutions has been extensively studied by combining 13C-NMR spectroscopy with thermodynamic modeling. researchgate.net This approach has allowed for the determination of rate constants for the formation and decomposition of formaldehyde oligomers with alcohols like 1-butanol (B46404). researchgate.net

Furthermore, studies on the inhalation of isotopically labeled [13CD2]-formaldehyde have utilized pharmacokinetic models to describe the time course of DNA adduct formation. nih.gov By fitting these models to experimental data, researchers can refine parameters for tissue metabolism and clearance, leading to more accurate dose-response models for formaldehyde's biological effects. nih.gov

Mathematical Modeling for Metabolic Flux Analysis in Complex Biological Systems

Formaldehyde (13C) is a key tracer in metabolic flux analysis (MFA), a powerful technique used to quantify the rates of metabolic reactions within a cell. researchgate.netfrontiersin.orgfrontiersin.org Mathematical models are at the heart of 13C-MFA, enabling the interpretation of experimental data to determine intracellular metabolic fluxes. frontiersin.org

The core of 13C-MFA involves introducing a 13C-labeled substrate, such as [13C]formaldehyde, into a biological system and then measuring the distribution of the 13C label in various metabolites. frontiersin.org Mathematical models, which include the stoichiometry of the metabolic network and the atom transitions for each reaction, are then used to relate the measured labeling patterns to the underlying metabolic fluxes. frontiersin.org

Different modeling approaches exist within 13C-MFA. For instance, isotopically nonstationary MFA (INST-MFA) can be used when the system has reached a metabolic steady state but not an isotopic one. researchgate.net This requires solving differential equations that describe the time-dependent labeling of metabolites. researchgate.net

In the context of methylotrophic bacteria that utilize one-carbon compounds like methanol (B129727), mathematical models have been crucial in understanding the partitioning of formaldehyde through different metabolic modules. nih.gov By combining experimental flux measurements with dynamic mathematical models based on known enzyme kinetics, researchers have shown how cells differentially route formaldehyde depending on the influx of the primary carbon source. nih.gov

The development of standardized modeling languages like FluxML aims to facilitate the exchange and reuse of 13C-MFA models, promoting transparency and reproducibility in the field. frontiersin.org These models are essential for a wide range of applications, from understanding fundamental cellular physiology to engineering improved biotechnological processes. researchgate.netfrontiersin.org

Future Directions and Emerging Research Areas in Formaldehyde 13c Studies

Development of Novel 13C-Formaldehyde Probes for In Situ Detection and Imaging

A significant frontier in understanding the subcellular roles of formaldehyde (B43269) is the creation of advanced probes capable of detecting its 13C-labeled form in real-time within living cells. While numerous fluorescent probes have been developed for general formaldehyde detection, the next generation of tools is being designed with an emphasis on isotopic specificity and subcellular targeting. tandfonline.comnih.gov

The design of effective probes hinges on several key criteria, including high selectivity for formaldehyde over other reactive carbonyl species and rapid reaction kinetics to capture transient fluctuations in concentration. tandfonline.comnih.gov Many successful probes are based on reactivity switches, such as the 2-aza-Cope sigmatropic rearrangement, which triggers a fluorescent response upon reaction with formaldehyde. researchgate.netacs.org This mechanism offers high selectivity and has been adapted for various fluorophore platforms. nih.govresearchgate.net

Future research is focused on adapting these platforms for 13C-formaldehyde. The isotopic label itself does not typically alter the fluorescence properties directly but can be used in conjunction with imaging techniques that are sensitive to isotopic composition. The development of probes is expanding in several key directions:

Organelle-Specific Probes: Researchers are designing modular probes that can be directed to specific subcellular compartments, such as mitochondria, the nucleus, or the endoplasmic reticulum. nih.govrsc.org This allows for the investigation of formaldehyde homeostasis in distinct microenvironments within the cell. For example, a mitochondrial-targeted probe, MitoRFAP-2, has been developed to monitor endogenous formaldehyde pools related to one-carbon metabolism. rsc.org

Genetically Encoded Sensors: An alternative to synthetic chemical probes is the development of genetically encoded sensors. scitechdaily.com These sensors are proteins engineered to change their fluorescence properties upon reacting with formaldehyde. A recently developed sensor, FAsor, leverages a formaldehyde-induced protein crosslinking reaction to visualize formaldehyde in mammalian cells and tissues. scitechdaily.com Such sensors offer the advantage of being expressible in specific cell types or organelles, providing high specificity for long-term imaging studies.

Multi-modal Probes: Probes that can be detected by more than one imaging modality (e.g., fluorescence and mass spectrometry imaging) would be particularly powerful. This would allow for the correlation of spatial distribution with precise isotopic information, confirming that the detected signal originates specifically from 13C-formaldehyde.

These novel probes will be instrumental in dissecting the complex signal-stress duality of formaldehyde, helping to clarify its roles in both normal physiological processes and pathological conditions. tandfonline.com

Integration of Isotopic Tracing with Multi-Omics Technologies (e.g., Proteomics, Metabolomics)

The integration of 13C-formaldehyde tracing with high-throughput multi-omics technologies is a powerful strategy to map the molecule's metabolic fate at a systems level. By following the 13C label, researchers can identify which proteins, metabolites, and pathways are directly impacted by or utilize formaldehyde.

In Metabolomics , stable isotope tracing is a cornerstone technique for mapping metabolic pathways and quantifying fluxes. researchgate.net When 13C-formaldehyde is introduced into a biological system, the 13C atom is incorporated into various downstream metabolites through C1 metabolism. Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can then be used to detect the 13C-labeled metabolites, revealing the pathways through which formaldehyde is assimilated. researchgate.netnih.gov This approach allows for a dynamic view of metabolic networks, identifying how cells process this key C1 unit for the biosynthesis of essential molecules like amino acids and nucleotides. nih.gov

In Proteomics , 13C-formaldehyde is utilized in a quantitative technique known as stable isotope dimethylation or "reductive dimethylation" (ReDi). nih.govnih.gov This chemical labeling method tags the primary amines (the N-terminus and lysine (B10760008) side chains) of peptides in a protein digest. By using "light" (12C) formaldehyde for one sample and "heavy" (13C) formaldehyde for another, the two samples can be mixed, analyzed simultaneously by mass spectrometry, and the relative abundance of each protein can be precisely quantified based on the mass difference between the light and heavy tags. nih.govnih.gov This provides a robust and cost-effective method for comparative proteomics.

A compelling example of this integrated approach is the use of stable isotope-labeled [13CD2]-formaldehyde to distinguish between DNA-protein crosslinks (DPCs) caused by endogenous versus exogenous formaldehyde. tandfonline.comresearchgate.net Researchers exposed animals to the labeled formaldehyde and used ultrasensitive mass spectrometry to measure the formation of labeled (exogenous) and unlabeled (endogenous) DPCs in various tissues. tandfonline.com This study demonstrated that inhaled formaldehyde primarily caused DPCs in the nasal respiratory tissues, while endogenous DPCs were found in all tissues examined, providing critical data for risk assessment. tandfonline.comresearchgate.net

This combination of isotopic tracing and omics provides a comprehensive picture of how a simple molecule like formaldehyde is integrated into the complex machinery of the cell.

Advanced Spectroscopic Methodologies for Real-Time Monitoring in Complex Biological and Chemical Environments

Real-time monitoring of chemical reactions and biological processes is crucial for understanding their dynamics. Advanced spectroscopic methods are emerging as powerful tools for tracking 13C-formaldehyde in complex environments without the need for destructive sampling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR is a particularly powerful technique for monitoring reactions involving 13C-formaldehyde. The use of 13C-enriched formaldehyde provides a dramatic increase in the signal-to-noise ratio, often by a factor of 100, for the carbon atoms derived from formaldehyde. nih.gov This signal enhancement allows researchers to quantitatively track the consumption of formaldehyde and the formation of various intermediates and products in real-time. nih.govnih.gov 13C-NMR has been successfully used to study the kinetics of formaldehyde oligomerization and its reactions with other molecules, providing detailed mechanistic insights. tandfonline.comnih.govnih.gov Because NMR spectroscopy does not interfere with the chemical equilibrium, it is considered a superior method for the unequivocal determination of free versus bound formaldehyde in solution. tandfonline.com

Surface-Enhanced Raman Spectroscopy (SERS): SERS is another promising technique known for its exceptional sensitivity, capable of detecting analytes at very low concentrations. acs.orgnih.gov The technique enhances the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces. For 13C-formaldehyde, the substitution of 12C with 13C would cause a predictable shift in the vibrational frequencies of the molecule's bonds, resulting in a unique spectral signature. This isotopic shift allows for the highly specific detection of 13C-formaldehyde, distinguishing it from its unlabeled counterpart and other molecules in a complex matrix. SERS is rapid, requires minimal sample preparation, and has shown great potential for environmental monitoring and the analysis of biological samples. nih.govyoutube.com Its application for in-situ monitoring of 13C-formaldehyde could provide valuable information on its distribution and reactivity at interfaces and in biological fluids.

Below is a table comparing the key features of these advanced spectroscopic methods for 13C-formaldehyde monitoring.

Feature13C-NMR SpectroscopySurface-Enhanced Raman Spectroscopy (SERS)
Principle Measures the nuclear magnetic resonance of the 13C nucleus.Enhances the vibrational Raman scattering of molecules near a nanostructured metal surface.
Key Advantage Provides detailed structural information and is inherently quantitative. tandfonline.comnih.govExtremely high sensitivity, capable of single-molecule detection in some cases. nih.gov
Isotope Specificity Directly detects the 13C label, providing clear, unambiguous signals. nih.govDetects isotopic shifts in vibrational frequencies for specific identification.
Application Real-time reaction kinetics, equilibrium studies, structural elucidation. tandfonline.comnih.govTrace detection, environmental monitoring, analysis of biological fluids. acs.orgyoutube.com
Limitations Relatively lower sensitivity compared to SERS; complex biological matrices can be challenging.Signal intensity is highly dependent on the substrate and molecule-surface interaction.

These advanced spectroscopic techniques, by leveraging the unique properties of the 13C isotope, are enabling researchers to observe the behavior of formaldehyde in unprecedented detail, paving the way for new discoveries in both fundamental chemistry and biology.

Applications in Synthetic Biology and Metabolic Engineering for Novel Carbon Assimilation Pathways

A primary goal of synthetic biology and metabolic engineering is to re-wire the metabolism of microorganisms to produce valuable chemicals from sustainable feedstocks. One-carbon (C1) compounds, such as methanol (B129727) and formate (B1220265), are attractive alternatives to traditional sugar-based feedstocks. researchgate.net Formaldehyde is a key intermediate in the assimilation of these C1 compounds, making it a central target for the design of novel metabolic pathways. researchgate.netnih.govrsc.org

The use of 13C-formaldehyde (or its precursors like 13C-methanol) is indispensable in this field for validating the function of these engineered pathways. nih.gov By supplying the labeled C1 substrate, researchers can trace the path of the 13C atom through the engineered circuit and into central metabolism, confirming that the cell is successfully assimilating the new carbon source. nih.gov

Current research in this area is focused on two main strategies:

Engineering Natural Pathways in New Hosts: Natural methylotrophic organisms possess efficient pathways for formaldehyde assimilation, such as the Ribulose Monophosphate (RuMP) cycle and the Serine cycle. tandfonline.comrsc.org A common strategy involves transferring the genes for these pathways into robust industrial platform organisms like Escherichia coli. rsc.orgnih.gov For instance, researchers have successfully expressed enzymes from Bacillus methanolicus in E. coli, enabling the organism to grow on methanol. Subsequent analysis using 13C-methanol demonstrated extensive labeling of central metabolites, confirming the successful assimilation of the C1 carbon via formaldehyde. nih.gov

Designing Novel, "New-to-Nature" Pathways: Synthetic biologists are also designing entirely new C1 assimilation pathways that are theoretically more efficient than their natural counterparts. A notable example is the design of the Erythrulose Monophosphate (EuMP) cycle, a synthetic pathway for formaldehyde assimilation that is predicted to be highly energy-efficient. nih.govresearchgate.net The development of such pathways involves a "mix-and-match" approach, combining enzymes from different organisms or engineering new enzyme functionalities to create an optimal metabolic route. researchgate.net

A significant challenge in these efforts is the inherent toxicity of formaldehyde. rsc.org Therefore, metabolic engineering strategies must also focus on carefully balancing the metabolic fluxes to ensure that formaldehyde is consumed as quickly as it is produced, preventing its accumulation to toxic levels. tandfonline.com This can involve engineering formaldehyde-inducible promoters to dynamically control the expression of assimilation genes in response to formaldehyde concentrations. nih.gov

The ability to use 13C-formaldehyde as a tracer is fundamental to the success of these ambitious projects. It provides the definitive proof-of-concept needed to verify pathway function and guide further engineering efforts toward the development of a sustainable, C1-based bioeconomy. researchgate.net

Q & A

Basic Research Questions

Q. Which amino acid residues in proteins are primarily targeted by ¹³C-formaldehyde during crosslinking, and how can these interactions be experimentally validated?

  • Methodological Answer : ¹³C-formaldehyde predominantly reacts with lysine and arginine residues in proteins due to their nucleophilic terminal amino and guanidinyl groups, respectively. These reactions can be tracked using ¹³C NMR spectroscopy by monitoring characteristic chemical shifts:

  • Lysine-methylol (N) : 74.4 ppm (transient intermediate).
  • Arginine-methylol (O) : 70.7 ppm.
  • Lysine-arginine crosslinks (P) : 62.3 ppm .
  • Arginine-arginine crosslinks (T) : 60 ppm (observed in solid-state NMR under low humidity) .
  • Experimental validation requires time-resolved ¹³C NMR in solution and solid states, with humidity-controlled drying to simulate industrial hardening conditions .

Q. How does humidity influence the kinetics of ¹³C-formaldehyde-mediated protein crosslinking?

  • Methodological Answer : Humidity governs the availability of water molecules, which compete with crosslinking reactions. In high-humidity environments (>60% RH), formaldehyde forms hydrates (A: 84.9 ppm) and dihydrates (B: 88.6 ppm) , slowing crosslinking. Under low humidity , rapid dehydration shifts the equilibrium toward methylol intermediates (N, O) and crosslinks (P, T) . To quantify this, use solid-state ¹³C NMR with humidity-controlled chambers and monitor signal intensity changes at 62.3 ppm (P) and 60 ppm (T) over 24–144 hours .

Q. What are the critical NMR parameters for tracking formaldehyde reaction dynamics in real time?

  • Methodological Answer : Key parameters include:

  • Spectral resolution : Use high-field NMR (≥400 MHz) to resolve overlapping peaks (e.g., distinguish lysine-methylol at 74.4 ppm from arginine-methylol at 70.7 ppm).
  • Acquisition time : Collect 512 scans per time point with a 90° pulse and 65.5k data points to balance sensitivity and temporal resolution .
  • Quantitative analysis : Normalize peak intensities against internal standards (e.g., glycine Cα at 43 ppm in collagen) .

Advanced Research Questions

Q. How can discrepancies between solution-state and solid-state ¹³C NMR data in formaldehyde crosslinking studies be resolved?

  • Methodological Answer : Discrepancies often arise from:

  • Excess formaldehyde in solution : Solution-state experiments (e.g., 10 mm NMR tubes) retain unreacted formaldehyde, obscuring late-stage crosslinks. Solid-state NMR reflects "final" reaction states after drying .
  • Signal broadening in solids : Dipolar couplings in solid-state NMR reduce resolution. Use cross-polarization magic-angle spinning (CP-MAS) and DEPT pulse sequences to enhance sensitivity for rigid crosslinks (e.g., T at 60 ppm) .
  • Validation : Compare time-course data from both methods and correlate with FT-IR to confirm crosslink formation .

Q. What experimental controls are essential when using ¹³C-formaldehyde in isotopic (δ¹³C) studies to avoid preservative-induced artifacts?

  • Methodological Answer : Formaldehyde preservation alters δ¹³C values in biological samples. To mitigate:

  • Control groups : Include fresh-frozen samples and alternative preservatives (e.g., alcohol) for baseline δ¹³C measurements.
  • Concentration limits : Use ≤0.005% formaldehyde (detectable via ¹³C NMR at 82.58 ppm) to minimize isotopic distortion .
  • Statistical validation : Apply Student’s t-test to compare δ¹³C shifts between preserved and control samples (e.g., significant δ¹³C depletion observed in Plagioscion squamosissimus preserved in formaldehyde) .

Q. How can ¹³C-formaldehyde tracer studies be optimized for metabolic flux analysis in microbial systems?

  • Methodological Answer :

  • Isotopic steady state : Pre-incubate cells with ¹³C-formaldehyde (20% v/v) at target temperatures (e.g., 5°C for cold-adapted microbes) for ≥2 hours to achieve metabolic equilibrium .
  • Dynamic labeling : Use pulse-chase experiments with rapid quenching (liquid N₂) to capture transient metabolites.
  • Data interpretation : Combine ¹³C NMR (for pathway identification) and LC-MS (for quantitative flux analysis). For example, formaldehyde assimilation via the ribulose monophosphate pathway generates ¹³C-labeled glyceraldehyde-3-phosphate, detectable at 96.2 ppm .

Data Contradiction Analysis

Q. How to address conflicting reports on the dominance of lysine vs. arginine residues in formaldehyde crosslinking?

  • Resolution : Contradictions stem from differences in protein structure and reaction conditions :

  • In gelatin (denatured collagen), lysine residues react first due to higher solvent accessibility, but arginine dominates in native collagen due to hydrogen-bond-stabilized transition states .
  • Experimental reconciliation : Conduct comparative studies using mutant proteins (e.g., lysine-/arginine-deficient collagen) and quantify crosslinks via peak integration in ¹³C NMR spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.